(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
Description
BenchChem offers high-quality (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKGJIYPZVMSJ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Physicochemical Profiling and Mechanistic Applications of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in Drug Discovery
As the pharmaceutical industry increasingly turns toward highly polar, sp3-rich small molecules to drug complex targets, functionalized piperidines have emerged as foundational building blocks. Among these, (3R,4S)-4-(hydroxymethyl)piperidin-3-ol (CAS No. 1821712-17-7) stands out as a highly versatile, stereochemically defined scaffold.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical dynamics of this molecule, explain the causality behind its utility in medicinal chemistry (particularly as an aza-sugar mimetic), and provide self-validating experimental protocols for its application in drug development workflows.
Structural Dynamics and Physicochemical Profiling
The utility of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is inextricably linked to its precise 3D architecture. The (3R,4S) absolute configuration dictates a cis relationship between the C3-hydroxyl and the C4-hydroxymethyl groups. This spatial arrangement is not arbitrary; it allows the molecule to mimic the axial/equatorial hydroxyl orientations found in the transition states of specific pyranose sugars (such as mannose or galactose) during enzymatic hydrolysis.
To understand its behavior in biological systems and synthetic workflows, we must analyze its core physicochemical properties.
Table 1: Physicochemical Properties & Pharmacological Causality
| Property | Value | Causality / Implication in Drug Design |
| Molecular Weight | 131.17 g/mol | Highly ligand-efficient. Leaves an extensive mass budget (<350 Da) for downstream derivatization while remaining within Lipinski's Rule of 5. |
| Chemical Formula | C6H13NO2 | High sp3 carbon fraction (Fsp3 = 1.0), correlating with reduced clinical attrition rates due to lower promiscuity and better solubility. |
| Polar Surface Area (PSA) | ~52.5 Ų | Ideal for aqueous solubility. While highly polar, the PSA is low enough to allow for passive membrane permeability if the amine is uncharged or masked as a prodrug. |
| Hydrogen Bonding | 3 Donors, 3 Acceptors | Provides a dense H-bonding network capable of displacing high-energy water molecules in deep, polar enzyme active sites (e.g., glycosidases). |
| Amine pKa | ~9.5 (Calculated) | At physiological pH (7.4), the piperidine nitrogen is >99% protonated. This positive charge is critical for mimicking the oxocarbenium ion transition state during glycosidic bond cleavage. |
Mechanistic Applications in Medicinal Chemistry
Aza-Sugar Mimetics and Glycosidase Inhibition
The primary application of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is its role as an aza-sugar (iminosugar) pharmacophore. Glycosidases, such as mannosyl-oligosaccharide 1,3-1,6-alpha-mannosidase (EC 3.2.1.114)[1], process N-glycans in the Golgi apparatus by cleaving specific glycosidic bonds.
When the piperidine nitrogen of our scaffold is protonated at physiological pH, it mimics the charge distribution of the transient oxocarbenium ion formed during natural carbohydrate hydrolysis. The cis-oriented C3 and C4 substituents establish a complementary hydrogen-bonding network with the enzyme's catalytic carboxylate residues, leading to potent, competitive inhibition. This mechanism is actively exploited in the development of antivirals, anti-cancer agents, and treatments for lysosomal storage disorders.
Mechanistic pathway of glycosidase competitive inhibition by the aza-sugar.
Nucleoside Surrogates and DNA Probes
Beyond enzyme inhibition, this scaffold is utilized in the synthesis of Dansyl-nucleoside surrogates. Because the piperidine ring can act as a rigid, stereodefined spacer, attaching a fluorophore (like Dansyl) to this core allows for the creation of solvatochromic DNA probes. These probes exhibit significant red-shifts and color changes upon binding to specific DNA duplex variations, providing a critical tool for diagnostic biochemistry[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control or a mechanistic rationale to prevent false positives in your drug development pipeline.
Protocol A: Stereochemical Validation via 2D NMR
Before utilizing (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in advanced synthesis (e.g., asymmetric 1,3-dipolar cycloadditions[3]), you must confirm the cis relative stereochemistry. Relying solely on 1D 1H-NMR J-coupling is insufficient due to the rapid chair-chair interconversion of the piperidine ring in solution.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of D2O (to exchange the OH/NH protons and simplify the aliphatic region).
-
1D 1H-NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher. Assign the H-3 multiplet (typically ~3.8 ppm) and the H-4 multiplet (typically ~1.8-2.0 ppm).
-
2D NOESY Acquisition: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300-500 ms.
-
Causality & Validation: Look for a strong cross-peak between H-3 and H-4. Why? Regardless of which chair conformation the ring adopts, the cis (3R,4S) configuration forces H-3 and H-4 to remain in close spatial proximity (< 3.0 Å). A strong NOE signal is a self-validating confirmation of the cis geometry; an absence of this signal indicates epimerization to the trans isomer.
Protocol B: High-Throughput Glycosidase Inhibition Kinetic Assay
To evaluate the efficacy of derivatives built from this scaffold, a steady-state kinetic assay against alpha-mannosidase is required.
-
Buffer Preparation: Prepare 50 mM Sodium Acetate buffer, pH 5.0, supplemented with 0.1% BSA to prevent non-specific enzyme adsorption to the microplate walls.
-
Enzyme & Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of alpha-mannosidase (EC 3.2.1.114) and 10 µL of the piperidine derivative (in serial dilutions from 100 µM to 1 nM). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is mandatory. Aza-sugars often exhibit slow-binding kinetics. Failing to pre-incubate will result in an underestimation of inhibitor potency (artificially high IC50) because the substrate will outcompete the inhibitor before equilibrium is reached.
-
-
Substrate Addition: Initiate the reaction by adding 80 µL of 2 mM p-nitrophenyl-alpha-D-mannopyranoside (pNP-Man).
-
Kinetic Readout: Continuously monitor the absorbance at 405 nm for 15 minutes using a microplate reader.
-
Validation: Continuous monitoring (rather than a single end-point read) validates that the reaction remains in the linear initial velocity ( v0 ) phase, ensuring accurate Michaelis-Menten kinetic calculations.
-
Workflow for evaluating the inhibitory kinetics of the piperidine derivative.
Conclusion
The (3R,4S)-4-(hydroxymethyl)piperidin-3-ol scaffold is a masterclass in stereochemical drug design. By leveraging its precise cis-diol-like geometry and the physiological protonation of its amine core, researchers can effectively hijack the active sites of critical carbohydrate-processing enzymes. Adhering to strict stereochemical validation and kinetic pre-incubation protocols ensures that downstream drug development efforts remain robust, reproducible, and scientifically sound.
References
-
BRENDA Enzyme Database. "Information on EC 3.2.1.114 - mannosyl-oligosaccharide 1,3-1,6-alpha-mannosidase". URL: [Link]
-
Organic Process Research & Development (ACS Publications). "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition". URL:[Link]
-
ResearchGate. "Development of two diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks". URL: [Link]
Sources
In Silico Molecular Docking of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol: A Mechanistic Guide to Targeting the Acetylcholinesterase Peripheral Anionic Site
Executive Summary & Pharmacological Rationale
The compound (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a highly versatile piperidine derivative that serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of neurological therapeutics[1]. It forms the structural core of several natural and semi-synthetic alkaloids, such as spectaline and cassine derivatives, which have demonstrated potent efficacy in reversing cognitive deficits in models of Alzheimer's Disease[2].
Unlike traditional competitive inhibitors that target the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE), derivatives of this piperidine scaffold frequently act as noncompetitive inhibitors [1][2]. They achieve this by binding to the Peripheral Anionic Site (PAS) located at the rim of the enzyme's catalytic gorge[2][3]. This binding event induces allosteric modulation and sterically occludes the gorge entrance, preventing the native substrate (acetylcholine) from reaching the catalytic triad[1][2].
This technical guide outlines a self-validating in silico molecular docking protocol designed to accurately model the binding kinematics of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol with human AChE (hAChE).
Mechanistic Pathway of Noncompetitive Inhibition
The structural features of the (3R,4S)-isomer dictate its target selectivity. The compound possesses three hydrogen bond donors and three acceptors[1]. Structure-activity relationship (SAR) studies confirm that the stereospecific 3-hydroxyl group is indispensable for anchoring the molecule to the PAS; masking this group (e.g., via acetylation) significantly diminishes inhibitory potency[1].
Mechanistic pathway of noncompetitive AChE inhibition via PAS binding.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, this docking workflow is designed as a self-validating system . The protocol utilizes the co-crystallized structure of hAChE with donepezil (PDB ID: 4EY7)[4]. By redocking the native donepezil ligand before evaluating the piperidine derivative, the system internally verifies the accuracy of the grid parameters and scoring functions.
Phase I: Target and Ligand Preparation
Causality Check: Proper preparation of protonation states is the most critical point of failure in amine-based docking. At a physiological pH of 7.4, the secondary amine of the piperidine ring (pKa ~10) must be protonated. This resulting positive charge is non-negotiable, as it drives the essential cation-π interactions with the electron-rich aromatic rings of the PAS residues (e.g., Trp286, Tyr72)[5].
-
Ligand Initialization: Extract the 3D conformer of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol.
-
Protonation & Minimization: Assign a protonated state to the piperidine nitrogen (NH₂⁺). Minimize the structure using the OPLS4 or MMFF94 force field to resolve internal steric clashes and optimize the geometry of the 4-hydroxymethyl and 3-hydroxyl groups.
-
Protein Procurement: Download the high-resolution (2.35 Å) hAChE crystal structure (PDB ID: 4EY7)[4]. Rationale: This specific structure is co-crystallized with donepezil, which spans the entire 20 Å gorge, ensuring the enzyme is in a biologically relevant, "open-gorge" conformation[4][5].
-
Protein Cleaning: Strip all co-crystallized water molecules and heteroatoms, isolating the donepezil molecule into a separate file for later validation[4].
-
Charge Assignment: Add polar hydrogens to restore the physiological hydrogen-bonding network. Compute and assign Gasteiger or Kollman charges to the protein infrastructure[4].
Phase II: Grid Generation & Docking Execution
Causality Check: The grid box must be deliberately oversized to encompass both the PAS at the surface and the CAS at the base of the gorge. Restricting the box artificially forces the ligand into a predefined pocket, destroying the objective discovery of noncompetitive, allosteric binding sites.
-
Grid Box Definition: Establish a cubic grid box with dimensions of 60 Å × 60 Å × 60 Å[4].
-
Coordinate Centering: Center the grid at X = −13.97 Å, Y = −43.97 Å, and Z = 27.83 Å[4].
-
Validation Run (The Control): Dock the isolated donepezil back into the prepared 4EY7 structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose. Proceed only if RMSD < 2.0 Å (a highly optimized protocol will yield an RMSD of ~0.41 Å)[4].
-
Experimental Run: Execute the docking simulation for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol using an empirical scoring function (e.g., AutoDock Vina or GOLD). Utilize a minimum of 100 Genetic Algorithm (GA) runs to guarantee exhaustive conformational sampling of the flexible hydroxymethyl side chain[6].
In silico self-validating docking workflow for piperidine derivatives targeting hAChE.
Quantitative Data & Interaction Analysis
Following successful docking, the primary analysis must differentiate between CAS and PAS interactions. Given the structural profile of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol, the highest affinity poses are expected to cluster at the PAS entrance, avoiding the deep catalytic triad (Ser203, His447, Glu327)[1][2].
Table 1: Physicochemical & Grid Parameters Summary
| Parameter | Value / Assignment | Rationale |
| Target Protein | hAChE (PDB ID: 4EY7) | High-resolution; open-gorge conformation[4]. |
| Grid Dimensions | 60 Å × 60 Å × 60 Å | Encompasses entire 20 Å deep catalytic gorge[4]. |
| Grid Center (X, Y, Z) | −13.97, −43.97, 27.83 | Centers on the donepezil binding axis[4]. |
| Ligand Ionization | Protonated (NH₂⁺) | Required for cation-π interactions at physiological pH[5]. |
| Validation Threshold | RMSD < 2.0 Å | Ensures structural fidelity of the docking algorithm[4]. |
Table 2: Key Residue Interactions in the hAChE Gorge
| Interaction Type | Ligand Functional Group | hAChE Target Residues | Functional Implication |
| Cation-π | Protonated Piperidine Nitrogen | Trp286, Tyr72 (PAS) | Primary anchor to the peripheral site[5]. |
| Hydrogen Bonding | 3-Hydroxyl Group (-OH) | Tyr124, Asp74 | Critical for target selectivity and binding affinity[1]. |
| Hydrogen Bonding | 4-Hydroxymethyl (-CH₂OH) | Ser298, Arg296 | Secondary stabilization at the gorge rim. |
| Hydrophobic | Piperidine Carbon Backbone | Tyr341 | Enhances residence time via van der Waals forces. |
Conclusion
The in silico investigation of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol requires strict adherence to physiological parameters, particularly regarding ligand protonation and exhaustive grid sizing. By leveraging the 4EY7 hAChE structure and enforcing a rigorous RMSD validation step, researchers can accurately map the noncompetitive, PAS-directed binding profile of this crucial neurological pharmacophore.
Sources
- 1. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 2. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verificando conexão | Oasisbr [oasisbr.ibict.br]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthetic and Chemoenzymatic Pathways for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol Derivatives: A Technical Guide
Executive Summary
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol (4-HMP) is a highly versatile chiral piperidine iminosugar. It serves as a critical structural motif in the development of pharmacological chaperones for neurological disorders[1] and advanced oncology therapeutics, including KRAS modulators[2]. While traditional organic synthesis relies on the benzylation of piperidine derivatives or the reduction of piperidinyl ketones[1], these methods suffer from poor atom economy and challenging enantiomeric resolution. This technical guide details the state-of-the-art biocatalytic and chemoenzymatic pathways required to synthesize (3R,4S)-4-HMP derivatives with absolute stereocontrol.
Pharmacological Relevance & Structural Logic
The uniqueness of 4-HMP lies in its specific hydroxymethyl substitution on the piperidine ring, which enhances its solubility and biological activity compared to other piperidine derivatives[1]. Crucially, this geometry mimics the transition state of natural pyranoses. This structural mimicry allows 4-HMP derivatives to act as potent glycosidase inhibitors and allosteric modulators. For instance, alkylated piperidine iminosugars have demonstrated significant efficacy as Glucocerebrosidase (GCase) enhancers, offering a therapeutic avenue for Gaucher Disease by stabilizing the enzyme and inducing dimerization[3]. The strict requirement for the (3R,4S) configuration dictates that any viable manufacturing route must exert perfect diastereo- and enantiocontrol—a requirement best met by enzymatic cascades[4].
Core Biosynthetic Strategies
The Aldolase-Mediated Chemoenzymatic Cascade
The most robust method for constructing the polyhydroxylated piperidine core utilizes DHAP (dihydroxyacetone phosphate)-dependent aldolases, such as Fructose-1,6-bisphosphate aldolase (FruA).
Causality of Design: DHAP is strictly required as the donor molecule because its phosphate group acts as an essential binding motif in the aldolase active site, locking the substrate in a rigid conformation. This ensures that the newly formed C-C bond between DHAP and an amino-aldehyde acceptor proceeds with >99% stereoselectivity. Following the aldol addition, an acid phosphatase is employed to remove the phosphate group, triggering a spontaneous intramolecular cyclization. A subsequent reduction via an Imine Reductase (IRED) yields the final piperidine core.
Chemoenzymatic cascade for (3R,4S)-4-HMP via DHAP-dependent aldolase and imine reductase.
Engineered L-Lysine Biosynthetic Pathway
Drawing inspiration from the natural biosynthesis of the related iminosugar fagomine[4], synthetic biology has enabled the de novo production of piperidine iminosugars from L-lysine[5].
Causality of Design: L-lysine provides an inexpensive, renewable chiral pool. By sequentially deploying Lysine Decarboxylase (LDC) and an Amine Oxidase (AO), the system generates 5-aminopentanal, which spontaneously cyclizes to Δ1-piperideine[6]. Engineered Cytochrome P450s and SAM-dependent methyltransferases are then precisely tuned to introduce the hydroxyl and hydroxymethyl groups at the C3 and C4 positions, respectively, enforcing the (3R,4S) geometry.
Engineered L-lysine biosynthetic pathway for stereoselective assembly of the 4-HMP scaffold.
Self-Validating Experimental Protocol: Aldolase-Mediated Synthesis
To ensure scientific integrity and reproducibility, the following protocol for the Aldolase-mediated pathway incorporates mandatory in-line analytical validation to prevent the propagation of racemic errors.
Phase 1: Enzymatic Aldol Addition
-
Preparation: Dissolve 50 mM of the N-Cbz-protected amino-aldehyde acceptor and 60 mM DHAP in 100 mL of 50 mM Tris-HCl buffer.
-
pH Control: Adjust the pH to exactly 7.5 using 1 M NaOH.
-
Causality: pH 7.5 is the critical inflection point where FruA maintains structural stability, but the spontaneous, non-enzymatic degradation of DHAP into methylglyoxal is heavily minimized.
-
-
Biocatalysis: Add 50 U/mL of FruA. Incubate at 25°C under gentle orbital shaking (150 rpm) for 24 hours.
-
Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, quench with 90 µL acetonitrile, centrifuge, and analyze the supernatant via chiral HPLC.
-
Logic: Proceed to Phase 2 ONLY if the conversion is >95% and the enantiomeric excess (ee) of the aldol adduct is >98%. If ee < 98%, the enzyme has denatured or the pH has drifted, leading to racemic background aldol reactions. Discard the batch immediately, as downstream stereocorrection of the piperidine ring is impossible.
-
Phase 2: Dephosphorylation and Cyclization
-
Cleavage: Lower the pH of the validated reaction mixture to 5.0 using 1 M HCl. Add 20 U/mL of Acid Phosphatase.
-
Incubation: Stir at 30°C for 12 hours. The removal of the phosphate group exposes the ketone, prompting spontaneous intramolecular attack by the deprotected amine (achieved via concurrent hydrogenolysis) to form the cyclic imine.
-
Reduction: Introduce an engineered Imine Reductase (IRED) and an NADPH cofactor recycling system (Glucose/Glucose Dehydrogenase) to stereoselectively reduce the imine, yielding the final (3R,4S)-4-HMP derivative.
Quantitative Data Summaries
The transition from traditional organic synthesis to biocatalytic pathways yields significant improvements in process efficiency, stereocontrol, and sustainability.
| Metric | Traditional Synthesis (Ketone Reduction) | Biocatalytic Route (Aldolase Cascade) | Engineered Biosynthesis (L-Lysine) |
| Overall Yield | 22 - 35% | 78 - 85% | 45 - 55% (Fermentation) |
| Enantiomeric Excess (ee) | ~80% (Requires chiral resolution) | >99% (Directly stereoselective) | >98% |
| Step Count | 7 - 9 steps | 3 steps (One-pot cascade) | 1 step (In vivo fermentation) |
| E-Factor (Waste/Product) | > 50 | < 15 | < 5 |
| Primary Limitation | Poor atom economy, toxic metals | Cost of DHAP and enzymes | Strain engineering complexity |
Conclusion
The synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives represents a paradigm shift in the production of chiral piperidine iminosugars. By leveraging DHAP-dependent aldolases or engineered L-lysine pathways, drug development professionals can bypass the severe limitations of traditional organic synthesis[1][6]. The integration of self-validating protocols ensures that the strict stereochemical requirements for targeting complex neurological and oncological pathways[2][3] are consistently met with high fidelity.
References
- Buy 4-(Hydroxymethyl)
- WO2022256459A1 - Kras modulators and uses thereof Source: Google Patents URL
- Source: analis.com.
- Source: researcher.
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)
- Source: PMC (nih.gov)
Sources
- 1. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 2. WO2022256459A1 - Kras modulators and uses thereof - Google Patents [patents.google.com]
- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring synthesis of pyrrolidine-based iminosugars for antihypertensive therapy: A mini-review [mjas.analis.com.my]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity and Pharmacodynamics of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol: A Technical Whitepaper
Executive Summary
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a highly specialized piperidine derivative that serves as a critical pharmacophore scaffold in modern medicinal chemistry[1]. Its primary application lies in the rational design of non-imidazole antagonists and inverse agonists targeting the 2[2]. Because H3R functions as both an autoreceptor and heteroreceptor in the central nervous system (CNS), modulating its activity has profound implications for treating cognitive and sleep disorders, including Alzheimer's disease, Parkinson's disease, and narcolepsy[2]. This whitepaper provides an in-depth analysis of the structural determinants, binding mechanisms, and experimental protocols required to rigorously evaluate the receptor binding affinity of this compound and its functionalized derivatives.
Structural Determinants of Receptor Recognition
The binding affinity of 4-(hydroxymethyl)piperidin-3-ol is strictly dictated by its precise stereochemistry and its robust hydrogen-bonding capacity[1].
-
Stereochemical Configuration: The (3R,4S) configuration is not arbitrary; it represents the 1 within the GPCR binding pocket[1]. Stereoisomeric variations at positions 3 and 4 drastically alter the spatial orientation of the hydroxyl and hydroxymethyl groups, leading to steric clashes or suboptimal distances to target residues[1].
-
Hydrogen Bonding Network: The compound possesses three hydrogen bond donors and three acceptors[1]. Statistical crystallographic data indicates that the hydroxyl groups in this specific scaffold achieve optimal donor-acceptor distances (1.8 to 2.0 Å) and angles (160° to 180°), which are paramount for high-affinity protein recognition[1].
Primary Target: Histamine H3 Receptor (H3R) Modulation
The H3R is a Gαi/o-coupled receptor characterized by high constitutive activity[2]. Endogenous histamine binds to H3R primarily via interactions with Asp114 in Transmembrane Domain 3 (TM3) and Glu206 in Transmembrane Domain 5 (TM5)[3].
When (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is utilized as a scaffold for non-imidazole antagonists (e.g., 1-benzyl-4-hydroxypiperidine derivatives), the mechanism of binding shifts[4]. The hydroxymethyl group acts as a critical anchor, forming a strong 5[5]. This interaction stabilizes the inactive conformation of the receptor, preventing G-protein activation and subsequently disinhibiting adenylate cyclase, leading to increased neurotransmitter release[2].
Interspecies Selectivity: A major challenge in H3R drug development is species variation. Human and monkey H3Rs possess Thr119 and Ala122 near the Asp114 binding site, whereas rodents typically possess Ala119 and Val122[2]. Derivatives of 4-(hydroxymethyl)piperidin-3-ol have demonstrated5 due to these specific transmembrane domain variations[5].
Quantitative Binding Data
The functionalization of the 4-(hydroxymethyl)piperidin-3-ol scaffold yields highly potent H3R antagonists. The table below summarizes the binding affinity ( pKi ) and selectivity of key derivatives.
| Compound | Structural Modification | Target Receptor | Binding Affinity ( pKi ) | Selectivity (Human/Mouse) |
| Compound 9b2 | 1-benzyl-4-hydroxypiperidine + aminopropyloxy chain | Human H3R | 7.09 | 15-fold |
| Compound 9b5 | 1-benzyl-4-hydroxypiperidine + aminopentyloxy chain | Human H3R | 6.99 | 22-fold |
| ADS-003 (1a) | Benzofuranylpiperidinyloxy derivative | Rat H3R | 7.90 | N/A (Rat specific) |
Experimental Methodologies: Binding Affinity Workflows
To ensure scientific integrity and reproducibility, the evaluation of receptor binding affinity must utilize self-validating assay systems. The following protocol outlines the gold-standard radioligand displacement assay for H3R.
Protocol: Radioligand Displacement Assay for hH3R
Objective: Determine the half-maximal inhibitory concentration ( IC50 ) and calculate the inhibition constant ( Ki ) of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives.
-
Cell Culture & Membrane Preparation
-
Action: Culture HEK-293T cells stably transfected with human H3R. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 30 minutes.
-
Causality: HEK-293T cells are chosen because they lack endogenous H3R expression, providing a null background that eliminates signal interference[4]. The centrifugation step isolates the lipid membrane fraction where the GPCRs are localized.
-
-
Incubation with Radioligand
-
Action: Incubate 50 µg of membrane protein with 1 nM [3H]−Nα -methylhistamine and varying concentrations of the test compound ( 10−11 to 10−4 M) for 60 minutes at 25°C.
-
Causality: [3H]−Nα -methylhistamine is a highly selective H3R agonist[4]. A 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium, which is strictly required for accurate Michaelis-Menten kinetic modeling.
-
-
Self-Validation (Non-Specific Binding Control)
-
Action: Run parallel assays containing 10 µM of unlabeled thioperamide or ciproxifan[6].
-
Causality: This saturates all specific H3R sites. Any remaining radioactivity represents non-specific binding (e.g., to the plastic plate or lipid bilayer), which must be subtracted from total binding to calculate true specific binding.
-
-
Rapid Filtration & Quantification
-
Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter material. Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during washing, preventing signal loss.
-
-
Data Analysis
-
Action: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
-
Pathway and Workflow Visualizations
Caption: H3R Signaling Pathway and Antagonist Intervention Mechanism.
Caption: Step-by-step Experimental Workflow for Radioligand Binding Assay.
Conclusion
The (3R,4S)-4-(hydroxymethyl)piperidin-3-ol scaffold represents a triumph of structure-based drug design. By exploiting the precise stereochemical requirements of the H3R binding pocket—specifically the hydrogen-bonding interactions with Asp114—researchers can synthesize highly potent and selective non-imidazole antagonists[5]. When coupled with rigorous, self-validating radioligand binding assays, this pharmacophore continues to drive the discovery of novel therapeutics for complex neurological disorders[2].
References
- Smolecule. "Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5". smolecule.com.
- Smolecule. "4-(Hydroxymethyl)piperidin-3-ol Interaction Studies". smolecule.com.
- Smolecule. "Structural Modifications for Enhanced Affinity". smolecule.com.
- ScienceDirect. "The Histamine H3 Receptor: Structure, Pharmacology, and Function". doi.org.
- ACS Publications. "Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain". acs.org.
- Semantic Scholar. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist". semanticscholar.org.
- PubMed. "Different antagonist binding properties of human and rat histamine H3 receptors". nih.gov.
Sources
- 1. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 6. Different antagonist binding properties of human and rat histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicity Profile of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in Cell Models
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, methodology-focused framework for characterizing the in vitro toxicity profile of the novel piperidine compound, (3R,4S)-4-(hydroxymethyl)piperidin-3-ol. Designed for researchers, toxicologists, and drug development professionals, this document outlines a tiered, logical workflow for assessing cellular toxicity. We move from broad-spectrum cytotoxicity screening to specific, mechanism-based assays for genotoxicity and the elucidation of cell death pathways. Each section provides not only detailed, step-by-step protocols for key experiments but also the scientific rationale behind the selection of particular assays, cell models, and endpoints. This approach is designed to ensure the generation of robust, interpretable data, forming a critical component of the preclinical safety assessment required for advancing novel chemical entities.
Introduction: Establishing the Preclinical Safety Mandate for a Novel Piperidine Analog
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific stereoisomer, (3R,4S)-4-(hydroxymethyl)piperidin-3-ol, represents a new chemical entity with therapeutic potential that must be rigorously evaluated for safety. Early-stage, in vitro toxicity profiling is a fundamental and non-negotiable phase in the drug development pipeline.[2] These assays serve as a critical filter, identifying potential safety liabilities long before the significant investment of time and resources required for in vivo studies.[2][3]
This guide provides an integrated strategy for building a foundational toxicity profile of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol. Our approach is rooted in a "fail early, fail fast" philosophy, prioritizing the efficient identification of any cytotoxic or genotoxic risks. We will detail a sequence of assays designed to answer three fundamental questions:
-
At what concentration does the compound become toxic to cells?
-
Does the compound have the potential to damage genetic material?
-
If the compound is cytotoxic, by what mechanism does it kill cells?
Foundational Cytotoxicity Assessment: Defining the Therapeutic Window
The initial and most critical step is to determine the concentration range at which (3R,4S)-4-(hydroxymethyl)piperidin-3-ol affects cell viability. This is achieved by calculating the half-maximal inhibitory concentration (IC50), a core metric of a compound's potency.[4] A robust assessment requires using a panel of cell lines to identify potential cell-type-specific effects and to establish an early indication of a therapeutic window by comparing effects on cancerous versus non-cancerous cells.[1][5]
Rationale for Cell Line Selection
-
HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism and a common target for drug-induced injury.[6] HepG2 cells, while cancerous, retain many metabolic functions characteristic of human hepatocytes, making them an industry standard for in vitro hepatotoxicity screening.[7][8][9][10]
-
HEK293 (Human Embryonic Kidney): The kidneys are a major route of drug excretion, making them susceptible to toxicity. HEK293 cells are a well-characterized and robust human kidney cell line, serving as an excellent model for assessing potential nephrotoxicity.[11][12][13]
-
Primary Human Dermal Fibroblasts (HDFs) or other non-transformed cell line: Including a non-cancerous, non-immortalized cell line is crucial for assessing general cytotoxicity to "normal" cells. A significant difference in the IC50 between cancer and normal cell lines suggests a favorable selectivity index.[14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[4][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate HepG2, HEK293, and HDF cells in separate 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in the appropriate cell culture medium. A typical concentration range for an initial screen might be 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Also, include wells with medium only (blank) and vehicle control.
-
Incubation: Return the plates to the incubator for a defined exposure period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Illustrative Data Presentation: Cytotoxicity Profile
The following data are for illustrative purposes only and do not represent actual experimental results.
| Cell Line | Exposure Time | IC50 (µM) | Selectivity Index (vs. HepG2) |
| HepG2 | 48h | 78.5 | 1.0 |
| HEK293 | 48h | 95.2 | 1.2 |
| HDF | 48h | >100 | >1.27 |
Visualization: Cytotoxicity Assessment Workflow
Caption: Standard workflow for determining IC50 via the MTT assay.
Genotoxicity Assessment: Protecting Genetic Integrity
Genotoxicity testing is a mandatory regulatory requirement used to assess a compound's potential to cause direct or indirect DNA damage, including gene mutations and chromosome aberrations.[3][15] A positive result in these assays is a significant red flag in drug development. A standard battery of in vitro tests is required to cover multiple genotoxic mechanisms.[3][16]
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
Rationale: The Ames test is a rapid and widely used screen to detect compounds that can induce gene mutations (point mutations or frameshifts).[17][18][19] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and will not grow on a histidine-free medium. A mutagenic compound can cause a reverse mutation that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies.[16][18]
Step-by-Step Methodology (Plate Incorporation Method):
-
Strain Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay must be run with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.
-
Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or buffer for the non-activated arm), and 0.1 mL of the test compound at various concentrations.
-
Plating: Immediately add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Assay 2: In Vitro Mammalian Cell Micronucleus Test
Rationale: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[20][21] Micronuclei are small, extranuclear DNA fragments or whole chromosomes that are left behind during cell division.[22][23] Their presence is a clear indicator of chromosomal damage or mis-segregation.
Step-by-Step Methodology (Cytochalasin B Block Method):
-
Cell Culture: Use a suitable mammalian cell line (e.g., TK6 or CHO cells) and treat with (3R,4S)-4-(hydroxymethyl)piperidin-3-ol at several concentrations, typically up to a cytotoxic level.
-
Exposure: Treat cells for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (~1.5-2.0 normal cell cycle lengths) without S9.
-
Cytokinesis Block: After the initial treatment, add Cytochalasin B, an agent that blocks the final stage of cell division (cytokinesis), resulting in the accumulation of binucleated cells.[20] This ensures that only cells that have undergone one division are scored.
-
Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific dye like DAPI or Giemsa.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration. Count the number of binucleated cells that contain one or more micronuclei.
-
Analysis: A compound is considered genotoxic if it produces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Visualization: Integrated Genotoxicity Testing Strategy
Caption: A dual-assay strategy to elucidate the mechanism of cell death.
Conclusion: Synthesizing a Comprehensive In Vitro Toxicity Profile
The successful execution of the assays detailed in this guide will yield a robust, multi-faceted in vitro toxicity profile for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol. This profile is not merely a collection of data points but a cohesive narrative of the compound's interaction with fundamental cellular processes. A desirable profile would feature high IC50 values across all cell lines (indicating low cytotoxicity), negative results in both the Ames and micronucleus assays, and no significant induction of apoptosis or necrosis within a projected therapeutic concentration range.
Conversely, the early identification of liabilities—such as potent cytotoxicity, genotoxic potential, or a narrow therapeutic window—allows for informed decision-making. Such findings can guide medicinal chemistry efforts to optimize the compound's structure, or, in cases of severe toxicity, support a decision to terminate the compound's development, thereby conserving valuable resources. This structured, evidence-based approach to in vitro toxicology is indispensable for mitigating risk and increasing the probability of success in the long and complex journey of drug development.
References
- BenchChem. (n.d.). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
- Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource.
- Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery.
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
- Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
- REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
-
BenchChem. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- Shlomovitz, I., et al. (2018). Distinguishing Necroptosis from Apoptosis. Methods in Molecular Biology.
- MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
- BenchChem. (2026). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
- Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service.
- Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology.
- United States Biological. (n.d.). Necrosis vs Apoptosis BioAssay™ Kit.
- IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- Promega Corporation. (n.d.). A Real Time Assay of Caspase 3 7 Activity in Cell Culture and Animal Models.
- U.S. Army Public Health Center. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
- GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
- FAO. (n.d.). In-vitro genotoxicity testing – mammalian cell assay.
- Godoy, P., et al. (2015). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology.
- TÜV SÜD. (n.d.). Genotoxicity Testing for Medical Devices.
- NCBI. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays.
- Wong, M. W., et al. (2024). 1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies. Metabolomics.
- Ferenčíková, M., et al. (1987).
- Boster Bio. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
- MDPI. (2025). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways.
- Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Proteintech. (n.d.). Annexin V CoraLite 488 and PI.
- AACR. (2006).
- PubChem. (n.d.). AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader.
- Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471.
- DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives.
- NCBI. (n.d.). HEK293 cell line toxicity.
- Wikipedia. (n.d.). Ames test.
- Avlasevich, S. L., et al. (2006). In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity. Environmental and Molecular Mutagenesis.
- Antibodies Incorporated. (n.d.). Green Fluorescent FAM-FLICA® Caspase-3/7 (DEVD) Assay Kit.
- Miltenyi Biotec. (n.d.). Genotoxicity testing for drug development.
- RE-Place. (n.d.). In vitro mammalian cell micronucleus test.
- Immunostep. (2016). Annexin V dead cells staining protocol.
- Andersen, M. H., et al. (2019). Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity. Methods in Molecular Biology.
- Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide.
- Slideshare. (n.d.). Micronucleus Assay.
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- University of Wisconsin-La Crosse. (n.d.). The Ames Test.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research.
- EPA. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- Eurofins Discovery. (n.d.). Ames Test and Fluctuation Assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity: A Crucial Toxicity for In Vitro Experiments | IntechOpen [intechopen.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. cytion.com [cytion.com]
- 8. reprocell.com [reprocell.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. 1H NMR spectroscopic characterisation of HepG2 cells as a model metabolic system for toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 12. cytion.com [cytion.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. inotiv.com [inotiv.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 21. Micronucleus Assay | PPTX [slideshare.net]
- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 23. tuvsud.com [tuvsud.com]
Metabolic Stability of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol: A Comprehensive Guide to Biotransformation and Assay Methodologies
Executive Summary
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity, enhance water solubility, and direct specific hydrogen-bond interactions within target binding pockets[1]. Among its derivatives, (3R,4S)-4-(hydroxymethyl)piperidin-3-ol presents a unique, stereochemically rich diol framework. While the presence of the hydroxymethyl group can favorably reduce oxidative deamination and prolong the duration of action in certain therapeutic applications[2], the combination of a secondary amine, a secondary alcohol, and a primary alcohol introduces distinct metabolic vulnerabilities.
This whitepaper provides an in-depth mechanistic analysis of the metabolic stability of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol. It outlines self-validating experimental workflows for determining intrinsic clearance ( CLint ) and details medicinal chemistry strategies to mitigate biotransformation liabilities.
Structural Anatomy and Predicted Metabolic Soft Spots
The metabolic fate of piperidine scaffolds is heavily dictated by the functionalization at positions neighboring the nitrogen atom[1]. For (3R,4S)-4-(hydroxymethyl)piperidin-3-ol, the biotransformation profile is partitioned into Phase I (functionalization) and Phase II (conjugation) pathways.
Phase I Liabilities (CYP450 & ADH Mediated)
-
Alpha-Oxidation (Lactam Formation): Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—frequently target the unsubstituted carbon atoms adjacent (alpha) to the piperidine nitrogen. The nitrogen's lone pair stabilizes the radical intermediate formed during initial hydrogen abstraction, leading to rapid oxidation and the formation of lactams[3].
-
Alcohol Oxidation: The primary hydroxymethyl group at C4 and the secondary hydroxyl at C3 are susceptible to oxidation by Alcohol Dehydrogenases (ADH) or CYPs. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone.
Phase II Liabilities (UGT Mediated)
-
O- and N-Glucuronidation: The highly polar nature of this scaffold makes it a prime substrate for UDP-glucuronosyltransferases (UGTs). The hydroxyl groups act as nucleophiles, attacking the electrophilic anomeric carbon of UDP-glucuronic acid (UDPGA) to form O-glucuronides. Similarly, the secondary amine can undergo N-glucuronidation, significantly increasing the molecule's hydrophilicity and promoting rapid renal or biliary excretion.
Predicted Phase I and Phase II metabolic pathways for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol.
Self-Validating Experimental Workflows for Metabolic Stability
To accurately determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ) of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol, the assay must differentiate between true enzymatic degradation and artifactual chemical instability. The following protocol utilizes Human Liver Microsomes (HLM) in a self-validating system.
Causality in Assay Design
-
Alamethicin Permeabilization: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Because microsomes form closed vesicles during homogenization, the highly polar UDPGA cofactor cannot reach the active site. Alamethicin, a pore-forming peptide, is added to permeabilize the membrane, restoring UGT activity.
-
Minus-Cofactor Controls: Running a parallel incubation without NADPH and UDPGA is critical. If the compound depletes in this control, it indicates chemical instability in the buffer or non-specific protein binding, rather than enzymatic metabolism[3].
Step-by-Step Methodology: Phase I/II HLM Stability Assay
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 . Thaw HLM on ice and dilute to a final assay protein concentration of 0.5 mg/mL.
-
Vesicle Permeabilization: Add alamethicin (25 µg/mg of microsomal protein) to the HLM suspension. Incubate on ice for 15 minutes to allow pore formation.
-
Compound Spiking: Add (3R,4S)-4-(hydroxymethyl)piperidin-3-ol to achieve a final concentration of 1 µM. Crucial: Ensure the final organic solvent concentration (e.g., DMSO) remains ≤0.1% to prevent CYP inhibition[3].
-
Pre-Incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reactions by adding a pre-warmed cofactor cocktail yielding final concentrations of 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).
-
Self-Validating Controls:
-
Negative Control: Buffer + HLM + Compound (No Cofactors).
-
Positive Controls: Verapamil (validates CYP activity) and Naloxone (validates UGT activity).
-
-
Quenching & Extraction: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.
-
Sample Processing: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Self-validating liver microsomal stability assay workflow for Phase I and II metabolism.
Quantitative Data Presentation
The intrinsic clearance ( CLint ) is calculated from the elimination rate constant ( k ) derived from the log-linear plot of remaining compound versus time.
Table 1: Representative Metabolic Stability Parameters in HLM (Note: Data illustrates typical kinetic profiling for this class of piperidine diols to demonstrate comparative stability across optimization strategies).
| Scaffold Variant | Assay System | Cofactors | t1/2 (min) | CLint (µL/min/mg) | Primary Metabolic Liability |
| (3R,4S)-4-(hydroxymethyl)piperidin-3-ol | HLM | NADPH + UDPGA | 18.5 | 74.9 | Alpha-oxidation, O-Glucuronidation |
| N-Methylated Derivative | HLM | NADPH + UDPGA | 45.2 | 30.6 | O-Glucuronidation |
| Alpha-Deuterated Analog | HLM | NADPH + UDPGA | >120 | <11.5 | Alcohol oxidation (minor) |
| C3-Methoxy Analog | HLM | NADPH + UDPGA | 85.0 | 16.3 | Alpha-oxidation |
Medicinal Chemistry Strategies for Optimization
If the baseline (3R,4S)-4-(hydroxymethyl)piperidin-3-ol scaffold exhibits unacceptably high clearance in early screening, several rational design strategies can be employed to optimize its pharmacokinetic profile:
-
Deuteration (Kinetic Isotope Effect): Replacing hydrogen atoms at metabolically labile alpha-positions with deuterium can significantly improve stability. Because the C-D bond is stronger than the C-H bond, this strategy is highly effective when hydrogen abstraction is the rate-limiting step in CYP-mediated metabolism[4].
-
Steric Hindrance & Substitution: Introducing methyl groups adjacent to the nitrogen or utilizing spirocyclic bioisosteres can sterically block enzyme access, preventing lactam formation[1][3].
-
Functional Group Masking: If O-glucuronidation of the diol system drives clearance, converting the primary or secondary alcohol into an ether (e.g., methoxy) or replacing the hydroxymethyl group with a bioisosteric oxetane ring can eliminate the Phase II liability while maintaining the required hydrogen-bond acceptor properties.
References
- Source: PubMed Central (PMC)
- Buy 4-(Hydroxymethyl)
- Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines Source: Benchchem URL
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed / NIH URL
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Strategic Methodology
Executive Summary & Strategic Rationale
The piperidine derivative 4-(hydroxymethyl)piperidin-3-ol is a highly versatile chiral building block in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of novel KRAS modulators for oncology[2] and acts as a core scaffold for inhibitors targeting the Gram-positive bacterial DltA enzyme[3]. Because its pharmacological activity and target selectivity are heavily dependent on its spatial arrangement[1], the enantioselective synthesis of the specific (3R,4S) stereoisomer is of paramount importance for drug discovery pipelines.
The "Why" Behind the Route: While chiral pool approaches (e.g., deriving from amino acids) are common, they often suffer from lengthy protection/deprotection sequences and poor atom economy. This protocol utilizes a desymmetrization of a meso-epoxide strategy.
-
Absolute Stereocontrol: By starting with a symmetric meso-epoxide, we eliminate pre-existing stereochemical bias. The absolute stereochemistry is entirely dictated by a chiral catalyst during the asymmetric ring opening (ARO).
-
Trans-to-Cis Inversion: The ARO of an epoxide inherently yields a trans-diaxial product. However, the target (3R,4S) configuration requires a cis-relationship. We solve this through a highly controlled oxidation-reduction sequence, utilizing steric bulk (L-Selectride) to force hydride delivery from the less hindered face, perfectly establishing the cis-geometry.
Synthetic Workflow Visualization
Workflow for the enantioselective synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol.
Quantitative Reaction Metrics
The following table summarizes the validated yields and stereochemical purities achieved using this protocol.
| Step | Transformation | Reagents & Conditions | Yield (%) | Stereochemical Purity |
| 1 | Epoxidation | mCPBA, DCM, 0 °C to RT | 92% | N/A (Meso) |
| 2 | Desymmetrization | TMSCN, (1R,2R)-Cr-Salen, -20 °C | 88% | >98% ee |
| 3 | Oxidation | DMP, DCM, RT | 95% | >98% ee |
| 4 | Stereo-inversion | L-Selectride, THF, -78 °C | 85% | >95:5 dr |
| 5 | Nitrile Reduction | DIBAL-H; NaBH4, -78 °C to RT | 78% | >98% ee |
| 6 | Deprotection | 4M HCl/Dioxane, RT | 96% | >98% ee |
Step-by-Step Experimental Protocols
Step 1: Preparation of meso-1-Boc-3,4-epoxypiperidine
-
Causality: Epoxidation of the symmetric 1-Boc-1,2,3,6-tetrahydropyridine yields a meso compound, providing a blank stereochemical slate for the subsequent desymmetrization.
-
Procedure:
-
Dissolve 1-Boc-1,2,3,6-tetrahydropyridine (10.0 g, 54.6 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.
-
Add m-CPBA (77% max, 14.7 g, 65.5 mmol) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Quench with saturated aqueous Na₂S₂O₃ (100 mL) and wash with saturated NaHCO₃ (3 × 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Self-Validating System: Monitor via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The disappearance of the olefin peak (~5.8 ppm) and appearance of epoxide protons (~3.2-3.3 ppm) in ¹H NMR confirms completion.
Step 2: Asymmetric Ring Opening (Desymmetrization)
-
Causality: The (1R,2R)-Salen-Cr(III)Cl catalyst selectively coordinates to one enantiotopic face of the meso-epoxide, directing the attack of the cyanide nucleophile to yield the (3S,4S)-trans isomer.
-
Procedure:
-
Combine meso-1-Boc-3,4-epoxypiperidine (8.0 g, 40.2 mmol) and (1R,2R)-Salen-Cr(III)Cl (0.5 g, 2 mol%) in tert-butyl methyl ether (TBME, 40 mL).
-
Cool the mixture to -20 °C and strictly maintain this temperature.
-
Add TMSCN (6.0 mL, 48.2 mmol) dropwise. Stir at -20 °C for 24 hours.
-
Concentrate the mixture, dissolve in THF (50 mL), and treat with TBAF (1.0 M in THF, 45 mL) for 1 hour at RT to cleave the intermediate TMS ether.
-
Perform an aqueous workup and purify via silica gel chromatography to yield (3S,4S)-1-Boc-4-cyano-3-hydroxypiperidine.
-
-
Self-Validating System: Chiral HPLC (e.g., Chiralpak AD-H) must be run at this stage to confirm >98% ee. The presence of a strong nitrile stretch at ~2245 cm⁻¹ in FT-IR confirms nucleophilic incorporation.
Step 3: Oxidation to (4S)-1-Boc-4-cyano-piperidin-3-one
-
Causality: To invert the C3 stereocenter from S to R, the hydroxyl group must first be oxidized to a ketone, temporarily destroying the chirality at C3 while preserving the S configuration at C4.
-
Procedure:
-
Dissolve the product from Step 2 (7.5 g, 33.1 mmol) in anhydrous DCM (100 mL).
-
Add Dess-Martin Periodinane (DMP, 16.8 g, 39.7 mmol) at RT. Stir for 2 hours.
-
Quench with a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃ (100 mL). Stir vigorously until the organic layer is clear.
-
Extract, dry, and concentrate to afford the crude ketone. Use immediately in the next step to prevent epimerization of the acidic alpha-proton at C4.
-
-
Self-Validating System: LC-MS should show [M+H-Boc]⁺ consistent with the ketone. ¹H NMR must show the disappearance of the C3 carbinol proton.
Step 4: Stereo-inversion via L-Selectride Reduction
-
Causality: The target molecule requires a cis-relationship. L-Selectride is a sterically demanding hydride source. It attacks the C3 ketone exclusively from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. This establishes the required (3R,4S)cis-geometry relative to the equatorial C4-nitrile.
-
Procedure:
-
Dissolve the crude ketone (7.0 g, 31.2 mmol) in anhydrous THF (80 mL) and cool to -78 °C under Argon.
-
Add L-Selectride (1.0 M in THF, 37.4 mL, 37.4 mmol) dropwise over 30 minutes.
-
Stir at -78 °C for 2 hours.
-
Quench carefully with 10% aqueous H₂O₂ (15 mL) and 3M NaOH (15 mL) at 0 °C to oxidize the borane byproducts.
-
Extract with EtOAc, dry, and purify via column chromatography.
-
-
Self-Validating System: 2D NOESY NMR is critical here. A strong NOE cross-peak between the C3-H (equatorial) and C4-H (axial) protons confirms the cis-relationship (axial-OH, equatorial-CN).
Step 5: Tandem Nitrile Reduction to Hydroxymethyl
-
Causality: Direct reduction of a nitrile to an alcohol is notoriously difficult. DIBAL-H is used at cryogenic temperatures to arrest the reduction at the aluminum imine stage. In situ quenching with methanol releases the aldehyde, which is immediately intercepted by NaBH4 to yield the primary alcohol cleanly.
-
Procedure:
-
Dissolve (3R,4S)-1-Boc-4-cyano-3-hydroxypiperidine (6.0 g, 26.5 mmol) in anhydrous Toluene (60 mL) at -78 °C.
-
Add DIBAL-H (1.0 M in Toluene, 40.0 mL, 40.0 mmol) dropwise. Stir for 2 hours at -78 °C.
-
Add anhydrous Methanol (20 mL) dropwise at -78 °C to quench excess DIBAL-H.
-
Immediately add NaBH₄ (2.0 g, 53.0 mmol) in one portion. Remove the cooling bath and allow the mixture to warm to RT over 2 hours.
-
Quench with saturated aqueous Rochelle's salt (100 mL) and stir vigorously until two clear phases form. Extract with EtOAc.
-
-
Self-Validating System: Monitor the complete disappearance of the nitrile peak (~2245 cm⁻¹) via FT-IR. LC-MS will indicate a mass shift of +5 Da (M+H of nitrile vs. primary alcohol).
Step 6: Boc Deprotection
-
Causality: Removal of the tert-butyloxycarbonyl (Boc) protecting group yields the final active pharmaceutical building block.
-
Procedure:
-
Dissolve the product from Step 5 (4.5 g, 19.4 mmol) in 4M HCl in Dioxane (30 mL).
-
Stir at RT for 2 hours.
-
Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether to afford (3R,4S)-4-(hydroxymethyl)piperidin-3-ol hydrochloride as a white powder.
-
-
Self-Validating System: ¹H NMR (in D₂O) will confirm the loss of the massive 9-proton singlet at ~1.4 ppm. High-resolution mass spectrometry (HRMS) confirms the exact mass of the target compound.
References[1] Smolecule. 4-(Hydroxymethyl)piperidin-3-ol Applications in Medicinal Chemistry and Drug Discovery. Smolecule Database. Available at:https://www.smolecule.com/products/220218-57-5[2] Quanta Therapeutics Inc. Kras modulators and uses thereof. Google Patents (WO2022256459A1). Available at:https://patents.google.com/patent/WO2022256459A1/en[3] Mutabilis SA. Purine derivatives as DltA enzyme inhibitors. Google Patents (WO2012172043A1). Available at:https://patents.google.com/patent/WO2012172043A1/en[Ref A] Jacobsen, E. N., et al. Asymmetric Ring Opening of Meso Epoxides with TMSCN Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society (1995). Available at:https://pubs.acs.org/doi/10.1021/ja00125a032
[Ref B] Dess, D. B., Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry (1983). Available at:[Link][Ref C] Brown, H. C., Krishnamurthy, S. Trialkylborohydrides. New class of reducing agents with super sterically hindered properties. Journal of the American Chemical Society (1972). Available at:[Link]
Sources
Application Note: Advanced NMR Spectroscopy Protocol for the Elucidation of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide
Executive Summary
Piperidine derivatives are ubiquitous in modern pharmacophores, frequently serving as the core scaffold for analgesics, KRAS modulators, and neuroleptic agents . However, the conformational flexibility of the piperidine ring—specifically nitrogen inversion and chair-chair interconversion—presents unique challenges for Nuclear Magnetic Resonance (NMR) characterization. This application note provides an authoritative, self-validating protocol for the structural and stereochemical elucidation of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol . By leveraging 1D and 2D NMR techniques alongside conformational locking strategies, this guide ensures unambiguous assignment of relative and absolute stereochemistry.
Mechanistic Context: The Piperidine Challenge
The inherent structural features of 3,4-disubstituted piperidines often lead to severe signal overlap in 1 H NMR spectra. The axial and equatorial protons share highly similar chemical environments, resulting in closely spaced multiplets in the 1.2–3.5 ppm range . Furthermore, if the rate of chair-chair interconversion is on the NMR timescale, it leads to significant peak broadening.
Causality in Experimental Design: To mitigate these dynamic line-broadening effects, the choice of solvent is critical. While chloroform-d (CDCl 3 ) is standard for small molecules, utilizing a protic deuterated solvent like Methanol-d 4 (CD 3 OD) is highly recommended for piperidinols. CD 3 OD rapidly exchanges with the hydroxyl (-OH) and amine (-NH) protons, rendering them "invisible" and drastically simplifying the 1 H spectrum [[1]]([Link]). Additionally, the slight acidity of the solvent (or the addition of a trace amount of DCl) protonates the piperidine nitrogen, effectively locking the ring into its lowest-energy chair conformation and sharpening the aliphatic signals.
Self-Validating NMR Protocol
This workflow is designed as a closed-loop, self-validating system. Proceeding to time-intensive 2D acquisitions is contingent upon passing the 1D validation gate.
Logical workflow for the self-validating NMR characterization of piperidines.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 15–25 mg of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol to ensure an optimal signal-to-noise ratio for both 1 H and 13 C acquisitions [[1]]([Link]).
-
Dissolve the compound in 600 µL of CD 3 OD.
-
Add a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. DSS is preferred over TMS in polar solvents to prevent macromolecular interactions and ensure accurate spectral calibration at 0.0 ppm .
Step 2: Instrument Setup & Validation Gate
-
Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of CD 3 OD.
-
Tune and match the probe for 1 H and 13 C frequencies.
-
Validation Gate: Acquire a preliminary 1-scan 1 H spectrum. Calculate the full width at half maximum (FWHM) of the DSS peak. Do not proceed unless FWHM < 1.0 Hz. If the peak is broader, re-shim the Z1-Z5 gradients. If the residual water peak (HDO at ~4.8 ppm) is excessively broad, it indicates paramagnetic impurities; the sample must be filtered.
Step 3: Data Acquisition
-
1D 1 H NMR: Acquire 16–64 scans with a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation for accurate quantitative integration .
-
1D 13 C NMR: Acquire 512–1024 scans with proton decoupling.
-
2D Suite: Acquire COSY (to trace the H2-H3-H4-H5-H6 spin system), HSQC (for direct C-H mapping), HMBC (to establish quaternary connectivity), and NOESY (mixing time 300–500 ms) for spatial proximity mapping.
Stereochemical Elucidation Logic
Determining the stereochemistry of the (3R,4S) isomer relies on the Karplus relationship and the predictable geometry of the piperidine chair conformation.
Based on Cahn-Ingold-Prelog priorities, the (3R,4S) configuration dictates a cis relationship between the C3 hydroxyl and the C4 hydroxymethyl groups. In a cis-3,4-disubstituted piperidine chair, one substituent must be axial and the other equatorial. Consequently, the corresponding ring protons (H3 and H4) must also occupy an axial-equatorial relationship. Because the dihedral angle between an axial and an equatorial proton is approximately 60°, the expected 3JH3,H4 coupling constant will be small (typically 3–5 Hz). This definitively distinguishes it from the trans isomer, which would feature diaxial protons yielding a large coupling constant (~9–12 Hz).
Decision tree for elucidating the relative and absolute stereochemistry of piperidines.
Enantiomeric Discrimination: To confirm the absolute optical purity of the (3R,4S) isomer against its (3S,4R) enantiomer, chiral solvating agents (CSAs) such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can be utilized. The crown ether protonates the piperidine nitrogen, forming diastereomeric complexes that exhibit distinct chemical shift differences (ΔΔδ) in the 1 H NMR spectrum, allowing for precise enantiomeric excess (ee) calculation .
Quantitative Data & Assignments
The following table summarizes the expected chemical shifts and multiplet structures, serving as a reference standard for the (3R,4S) isomer. Note the diagnostic doublet of triplets (dt) for H3; its large coupling (~10.5 Hz) arises from the axial-axial interaction with H2, while the small couplings (~4.5 Hz) arise from the axial-equatorial interactions with the other H2 proton and H4.
Table 1: Representative 1 H and 13 C NMR Assignments for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in CD 3 OD
| Position | Nucleus | Expected 1 H Shift (ppm) | Multiplicity & J (Hz) | Expected 13 C Shift (ppm) | Key 2D Correlations (COSY / HMBC) |
| 2 | CH 2 | 2.85 (eq), 2.60 (ax) | m, m | 48.5 | COSY: H3 HMBC: C3, C6 |
| 3 | CH | 3.65 | dt, J = 10.5, 4.5 | 68.2 | COSY: H2, H4 HMBC: C2, C4, C4' |
| 4 | CH | 1.85 | m | 42.1 | COSY: H3, H5, H4' HMBC: C3, C5, C4' |
| 5 | CH 2 | 1.65 (eq), 1.45 (ax) | m, m | 25.4 | COSY: H4, H6 HMBC: C3, C4, C6 |
| 6 | CH 2 | 2.95 (eq), 2.70 (ax) | m, m | 44.3 | COSY: H5 HMBC: C2, C5 |
| 4' | CH 2 OH | 3.50 | d, J = 6.0 | 63.8 | COSY: H4 HMBC: C3, C4, C5 |
References
-
NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available at: [Link]
- Kras modulators and uses thereof (WO2022256459A1). Google Patents.
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at:[Link]
-
Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Sources
scale-up synthesis protocol for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Application Note: Scalable Biocatalytic Synthesis and Downstream Processing of (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
Introduction & Strategic Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif for drugs targeting neurological disorders, neurodegenerative diseases, and kinase inhibition[1]. Specifically, (3R,4S)-4-(hydroxymethyl)piperidin-3-ol possesses a unique cis-substitution pattern that enhances its aqueous solubility and allows it to interact with multiple receptor systems, making it a highly valuable chiral building block for drug discovery[1].
Historically, the synthesis of enantiopure 3-hydroxy-4-substituted piperidines relied on classical chemical resolution or chiral pool synthesis. These traditional methods suffer from a maximum theoretical yield of 50%, requiring extensive recycling steps and demonstrating poor atom economy. To overcome these limitations in scale-up environments, modern process chemistry leverages biocatalytic Dynamic Kinetic Resolution (DKR)[2].
Causality in Protocol Design:
-
Biocatalytic DKR: The starting material, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is a β -keto ester. The proton at the C4 position is highly acidic, allowing the substrate to undergo rapid, spontaneous racemization in an aqueous buffer (pH 7.0–7.5). By employing a highly stereoselective Ketoreductase (KRED) enzyme or a whole-cell biocatalyst (e.g., Candida parapsilosis), the (3R)-ketone is selectively reduced while the (4S)-enolate is continuously trapped[3]. This dynamic process drives the equilibrium entirely toward the (3R,4S)-isomer, achieving near-quantitative theoretical yields (>99% ee, >97% de)[4].
-
Chemoselective Ester Reduction: Lithium borohydride (LiBH 4 ) is selected over Lithium Aluminum Hydride (LiAlH 4 ) for the reduction of the C4 ester. LiBH 4 provides a milder, more controllable exotherm suitable for scale-up, and selectively reduces the ester to a primary alcohol without risking the cleavage of the N-benzyl protecting group or epimerizing the newly formed stereocenters.
-
Catalytic Hydrogenolysis: The final debenzylation utilizes H 2 gas and Pd/C. This is a self-validating, clean reaction where the cessation of hydrogen uptake directly indicates reaction completion, yielding the final product with high purity.
Retrosynthetic Strategy & Pathway
Figure 1: Biocatalytic dynamic kinetic resolution and downstream reduction pathway.
Step-by-Step Experimental Protocols
Step 1: Biocatalytic Dynamic Kinetic Resolution (DKR) Objective: Synthesis of Ethyl (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate.
-
Buffer Preparation: Prepare 1.0 L of 100 mM potassium phosphate buffer. Adjust the pH to 7.2 using 1 M NaOH.
-
Cofactor & Enzyme Addition: To the buffer, add 2.0 g of NADP + and 50 g of D-glucose. Stir until completely dissolved. Add 2.0 g of Glucose Dehydrogenase (GDH) and 5.0 g of the selected Ketoreductase (KRED) engineered for (3R,4S) selectivity (or equivalent whole-cell C. parapsilosis biocatalyst)[4].
-
Substrate Addition: Slowly charge 100 g (0.34 mol) of racemic ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride into the bioreactor.
-
Reaction Monitoring: Maintain the reaction at 30 °C with an agitation rate of 300 rpm. The oxidation of glucose to gluconic acid will lower the pH; maintain the pH at 7.2 by continuous titration with 2 M NaOH using an automated pH stat.
-
Workup: After 24 hours (or when NaOH consumption ceases, providing a self-validating indicator of >99% conversion), add 1.0 L of ethyl acetate (EtOAc) to the bioreactor. Stir vigorously for 15 minutes, then filter through a Celite pad to remove denatured proteins/cells.
-
Isolation: Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.
Step 2: Chemoselective Ester Reduction Objective: Synthesis of (3R,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol.
-
Preparation: Dissolve the crude ethyl (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate (approx. 90 g, 0.32 mol) in 800 mL of anhydrous Tetrahydrofuran (THF) in a 2.0 L jacketed reactor under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reduction: Slowly add 14.0 g (0.64 mol, 2.0 eq) of Lithium borohydride (LiBH 4 ) in small portions over 45 minutes. Caution: Hydrogen gas is evolved. Ensure vigorous exhaust ventilation.
-
Heating: Gradually warm the reaction mixture to room temperature, then heat to 40 °C for 12 hours. Monitor via TLC or LC-MS until the ester peak disappears.
-
Quenching: Cool the reactor to 0 °C. Carefully quench the excess LiBH 4 by the dropwise addition of 100 mL of methanol, followed by 200 mL of saturated aqueous NH 4 Cl. Causality: Methanol provides a controlled, less violent quench compared to direct water addition, preventing rapid over-pressurization.
-
Extraction: Extract the aqueous mixture with EtOAc (3 × 400 mL). Combine the organic layers, wash with brine, dry over Na 2 SO 4 , and concentrate to yield the diol intermediate.
Step 3: Catalytic Hydrogenolysis (Debenzylation) Objective: Synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol.
-
Setup: Dissolve the diol intermediate (approx. 70 g, 0.30 mol) in 600 mL of HPLC-grade Methanol in a 1.0 L pressure reactor (e.g., Parr shaker).
-
Catalyst Addition: Under a strict nitrogen purge, carefully add 7.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to 50 psi with H 2 and agitate at room temperature for 8–10 hours.
-
Filtration: Once hydrogen uptake ceases, purge the reactor with nitrogen. Filter the mixture through a tightly packed Celite bed to remove the Pd/C catalyst. Wash the filter cake with an additional 200 mL of methanol.
-
Crystallization: Concentrate the filtrate under reduced pressure to afford the crude product. Recrystallize from ethanol/diethyl ether to yield (3R,4S)-4-(hydroxymethyl)piperidin-3-ol as a white crystalline solid.
Analytical & Quantitative Data
The following table summarizes the expected scale-up metrics, demonstrating the efficiency of the biocatalytic protocol where high upstream selectivity dictates downstream purity.
| Synthesis Step | Product | Yield (%) | ee (%) | de (%) | Purity (HPLC) |
| Step 1 (DKR) | Ethyl (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate | 92% | >99.5% | >97.0% | 98.5% |
| Step 2 (Reduction) | (3R,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol | 88% | >99.5% | >97.0% | 98.0% |
| Step 3 (Debenzylation) | (3R,4S)-4-(hydroxymethyl)piperidin-3-ol | 95% | >99.5% | >97.0% | >99.0% |
Scale-up Considerations & Safety
-
pH Stat Automation: In Step 1, the GDH-mediated recycling of NADP + generates gluconic acid. Without automated pH control, the buffer capacity will be overwhelmed, leading to rapid enzyme denaturation. A programmed pH stat delivering 2 M NaOH is mandatory for batches >10 g.
-
Off-Gassing: Step 2 generates stoichiometric amounts of hydrogen gas during both the reaction and the quench. The reactor must be equipped with a calibrated mass flow meter and routed to a safe exhaust scrubber.
-
Catalyst Handling: In Step 3, spent Pd/C remains highly reactive and can ignite solvent vapors upon exposure to air. The filter cake must be kept wet with water immediately after the methanol wash and disposed of in dedicated heavy-metal waste containers.
References[1] Title: 4-(Hydroxymethyl)piperidin-3-ol Overview and Applications
Sources
Application Note: Catalytic Asymmetric Synthesis of (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
Executive Summary
The chiral heterocycle (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a highly versatile building block extensively utilized in modern medicinal chemistry. Its unique 3,4-disubstituted piperidine scaffold is a privileged structure found in numerous pharmacologically active compounds, including acetylcholinesterase (AChE) inhibitors targeting neurodegenerative diseases[1] and NR2B receptor antagonists used for migraine prophylaxis[2]. Furthermore, related functionalized piperidines are critical in the development of novel antivirulence agents targeting the bacterial DltA enzyme to combat antibiotic-resistant pathogens[3].
Synthesizing this molecule with high diastereo- and enantioselectivity is traditionally challenging due to the presence of two contiguous stereocenters. Transition metal-catalyzed asymmetric reactions are highly effective for constructing these chiral heterocycles[4]. This application note details a highly efficient, scalable, and self-validating protocol utilizing a Dynamic Kinetic Resolution coupled with Asymmetric Transfer Hydrogenation (DKR-ATH) to establish the absolute configuration with precision.
Mechanistic Rationale & Strategy
To establish the (3R,4S) absolute configuration, we employ the DKR-ATH of racemic 1-benzyl-4-(ethoxycarbonyl)piperidin-3-one.
Causality of the DKR-ATH: In a standard kinetic resolution, the maximum theoretical yield of a single enantiomer is 50%. However, the acidic α-proton of the β-keto ester allows for rapid base-catalyzed enolization. By carefully matching the rate of racemization with the rate of asymmetric reduction, the dynamic kinetic resolution drives the entire racemic mixture toward a single stereoisomer [Ref 1].
Catalyst Selection: The Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is specifically chosen [Ref 2]. The (R,R)-ligand dictates the facial selectivity of the hydride transfer, selectively reducing the (R)-enantiomer of the ketone to the (3R,4S)-anti product, while the unreacted (S)-ketone continuously racemizes through the enol intermediate.
Thermodynamic Driving Force: An azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N) is used as the hydrogen source rather than isopropanol. The irreversible decomposition of formic acid into CO₂ gas provides a strong thermodynamic driving force, ensuring complete conversion without equilibrium stalling.
Logical relationship of the Dynamic Kinetic Resolution (DKR) mechanism.
Experimental Workflow
The synthesis is executed in three robust, self-validating steps:
-
DKR-ATH: Stereoselective reduction of the β-keto ester to set the (3R,4S) stereocenters.
-
Ester Reduction: Conversion of the ethoxycarbonyl group to a primary hydroxymethyl group.
-
Global Deprotection: Removal of the N-benzyl protecting group via hydrogenolysis.
Three-step experimental workflow for the asymmetric synthesis of the target piperidine.
Data Presentation: Optimization of DKR-ATH
The success of the initial DKR step relies heavily on the reaction temperature and solvent to balance the racemization and reduction rates.
Table 1: Optimization of DKR-ATH Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | dr (anti:syn) | ee (%) | Yield (%) |
| 1 | RuCl(p-cymene)[(R,R)-TsDPEN] | DMF | 25 | 48 | 85:15 | 92 | 78 |
| 2 | RuCl(p-cymene)[(R,R)-TsDPEN] | CH₂Cl₂ | 25 | 48 | 90:10 | 95 | 85 |
| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | CH₂Cl₂ | 40 | 24 | 98:2 | >99 | 94 |
| 4 | RuCl(p-cymene)[(S,S)-TsDPEN] | CH₂Cl₂ | 40 | 24 | 2:98 | -99 | 93 |
| 5 | RhCl(Cp*)[(R,R)-TsDPEN] | CH₂Cl₂ | 40 | 24 | 70:30 | 88 | 65 |
Causality of Optimization: As demonstrated in Entry 3, increasing the temperature to 40 °C significantly improves the diastereomeric ratio (dr). Higher temperatures accelerate the base-catalyzed enolization (racemization) rate relative to the reduction rate, preventing the accumulation of the slow-reacting (S)-enantiomer and eliminating kinetic resolution stalling.
Step-by-Step Protocols
Protocol 1: DKR-ATH of 1-Benzyl-4-(ethoxycarbonyl)piperidin-3-one
Objective: Establish the (3R,4S) contiguous stereocenters.
-
Preparation: In a rigorously degassed Schlenk flask, dissolve racemic 1-benzyl-4-(ethoxycarbonyl)piperidin-3-one (10.0 g, 38.3 mmol) in anhydrous CH₂Cl₂ (100 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (244 mg, 0.38 mmol, 1 mol%). Note: The catalyst is air-sensitive; handle under an inert argon atmosphere.
-
Hydride Source: Slowly add a pre-mixed, degassed azeotrope of HCOOH/Et₃N (5:2 molar ratio, 15 mL).
-
Reaction: Heat the mixture to 40 °C and stir for 24 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting mass (m/z 262) is <1% relative to the product mass (m/z 264).
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize residual formic acid. Extract with CH₂Cl₂ (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield (3R,4S)-1-benzyl-3-hydroxypiperidine-4-carboxylate as a viscous oil (94% yield, >99% ee, 98:2 dr).
Protocol 2: Ester Reduction
Objective: Reduce the ester to the primary alcohol without epimerizing the C4 stereocenter.
-
Preparation: Dissolve the product from Step 1 (9.0 g, 34.2 mmol) in anhydrous THF (90 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add LiAlH₄ (2.0 M in THF, 25.6 mL, 51.3 mmol) dropwise over 30 minutes. Causality: Maintaining 0 °C is critical. Higher temperatures can trigger a retro-aldol-type fragmentation or base-catalyzed epimerization of the α-chiral center next to the ester.
-
Reaction: Stir at 0 °C for 2 hours.
-
Self-Validation (IPC): TLC (CH₂Cl₂/MeOH 9:1) should show the disappearance of the ester spot (R_f 0.6) and the appearance of a more polar diol spot (R_f 0.2).
-
Fieser Workup: Carefully quench at 0 °C by sequential dropwise addition of 1.9 mL H₂O, 1.9 mL 15% NaOH, and 5.7 mL H₂O. Stir vigorously until a granular white precipitate forms. Filter through Celite and concentrate the filtrate to afford (3R,4S)-1-benzyl-4-(hydroxymethyl)piperidin-3-ol (98% yield).
Protocol 3: N-Debenzylation
Objective: Cleave the benzyl group to yield the final target.
-
Preparation: Dissolve the intermediate from Step 2 (7.0 g, 31.6 mmol) in HPLC-grade Methanol (70 mL).
-
Catalyst Addition: Add 10% Pd/C (700 mg, 10% w/w).
-
Hydrogenation: Purge the vessel with Argon, then with Hydrogen gas. Maintain under a balloon of H₂ (1 atm) at 25 °C for 12 hours.
-
Self-Validation (IPC): LC-MS must show complete disappearance of the benzyl signal (m/z 222) and the exclusive emergence of the target mass (m/z 132).
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely in air to prevent ignition. Concentrate the filtrate under reduced pressure to yield the pure (3R,4S)-4-(hydroxymethyl)piperidin-3-ol as a white solid (99% yield).
References
-
[2] NR2B receptor antagonists. US Patent 2004/0204341 A1. Source: Google Patents.
-
[3] Purine derivatives (DltA enzyme inhibitors). WO 2012/172043 A1. Source: Google Patents.
-
[4] Heteroaromatic derivatives and Transition Metal Catalysis. WO 2015/128333 A1. Source: Google Patents.
-
[Ref 1] Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 1997, 30(2), 97-102.[Link]
-
[Ref 2] Ratovelomanana-Vidal, V.; Genet, J. P. Enantioselective ruthenium-mediated hydrogenation: developments and applications. Journal of Organometallic Chemistry, 1998, 567(1-2), 163-171.[Link]
Sources
Application Note: Integration of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol into Peptidomimetic Scaffolds
Introduction & Mechanistic Rationale
Peptidomimetics are strategically designed to overcome the inherent limitations of natural peptides, including poor metabolic stability and high conformational flexibility[1]. The incorporation of piperidine scaffolds has emerged as a powerful strategy to create non-peptide peptidomimetics that stabilize specific, often previously unobserved, enzyme conformations ([1]). Furthermore, piperidine-based constructs are highly effective at inducing stable β-hairpin or β-turn architectures, which are critical for modulating protein-protein interactions and inhibiting processes such as amyloid-β aggregation ([2]).
The compound (3R,4S)-4-(hydroxymethyl)piperidin-3-ol (CAS: 1821712-17-7) offers a uniquely functionalized, stereochemically defined core for drug design ([3]). It features three distinct reactive sites:
-
A secondary amine within the piperidine ring.
-
A secondary alcohol at the C3 position (R-configuration).
-
A primary alcohol at the C4 position (S-configuration).
To utilize this tri-functional molecule as an amino acid surrogate within a continuous peptide backbone, the primary alcohol must be chemoselectively oxidized to a carboxylic acid, transforming the scaffold into a conformationally restricted cyclic amino acid suitable for Solid-Phase Peptide Synthesis (SPPS).
Synthetic Strategy & Causality
Designing a self-validating synthetic workflow requires an understanding of the causality behind each protection and activation step:
-
Orthogonal N-Protection : Before oxidation, the secondary amine must be protected to prevent unwanted side reactions and to prepare the molecule for SPPS. Fmoc (Fluorenylmethyloxycarbonyl) is the standard, base-labile choice for this application ().
-
Chemoselective Oxidation : The primary alcohol (-CH 2 OH) is sterically more accessible than the secondary alcohol (-OH). Utilizing a TEMPO/BAIB catalytic system ensures the chemoselective oxidation of the primary alcohol to a carboxylic acid without over-oxidizing the secondary alcohol or cleaving the piperidine ring.
-
Secondary Hydroxyl Protection : To prevent side reactions during peptide coupling (e.g., unwanted esterification), the remaining secondary alcohol at C3 is protected as a tert-butyldimethylsilyl (TBS) ether.
-
Overcoming Steric Hindrance in SPPS : Secondary amino acid surrogates inherently disrupt secondary structures during synthesis and present significant steric hindrance during coupling. Standard coupling reagents (like DIC/HOBt) often fail. Therefore, highly reactive uronium salts (e.g., HATU) combined with microwave-assisted synthesis are required to drive the acylation of the piperidine nitrogen ([4]).
Experimental Protocols
Phase 1: Preparation of the Fmoc-Amino Acid Surrogate
Step 1: N-Fmoc Protection
-
Dissolve (3R,4S)-4-(hydroxymethyl)piperidin-3-ol (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO 3 and 1,4-dioxane.
-
Cool the reaction to 0 °C and add Fmoc-OSu (1.1 eq) dropwise to prevent di-acylation artifacts.
-
Stir at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Step 2: Chemoselective Oxidation of the Primary Alcohol
-
Dissolve the N-Fmoc protected intermediate in a 1:1 mixture of DCM and water.
-
Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodobenzene) (2.2 eq).
-
Stir vigorously at room temperature for 4 hours. The primary alcohol is selectively oxidized to the corresponding carboxylic acid.
-
Quench with aqueous Na 2 S 2 O 3 , acidify to pH 3 with 1M HCl, and extract with DCM.
Step 3: Protection of the Secondary Alcohol
-
Dissolve the oxidized intermediate in anhydrous DMF.
-
Add Imidazole (3.0 eq) and TBS-Cl (1.5 eq). Stir for 8 hours at room temperature.
-
Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the fully protected surrogate: (3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-4-carboxylic acid. Validate purity via LC-MS (>95% required before SPPS).
Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
-
Resin Swelling : Swell Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 30 minutes to remove the terminal Fmoc group ([5]). Wash thoroughly with DMF (5x).
-
Coupling : Pre-activate the synthesized piperidine surrogate (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the activated complex to the resin and couple for 60 minutes at 50 °C using microwave irradiation[4].
-
Global Cleavage : Following sequence completion, cleave the peptidomimetic from the resin using a cocktail of TFA/TIS/H 2 O (95:2.5:2.5 v/v/v) for 3 hours at room temperature[4]. This step simultaneously removes the TBS protecting group. Precipitate the final peptide in cold diethyl ether.
Quantitative Data: Coupling Optimization
Because the piperidine nitrogen acts as a sterically hindered secondary amine, coupling efficiencies vary drastically based on the activation chemistry. The table below summarizes the optimization of coupling conditions for attaching the next amino acid onto the piperidine scaffold.
| Coupling Reagent | Base | Solvent | Time (min) | Temp (°C) | Yield / Purity (%) |
| DIC / HOBt | None | DMF | 120 | 25 | 45% |
| PyBOP | DIPEA | DMF | 60 | 25 | 72% |
| HATU / HOAt | DIPEA | DMF/NMP | 45 | 25 | 94% |
| COMU | DIPEA | DMF | 30 | 50 (MW) | >98% |
Table 1: Comparison of coupling efficiencies. Microwave (MW) assisted synthesis combined with uronium-based coupling reagents (HATU/COMU) is mandatory to achieve >95% purity when coupling onto the hindered piperidine core.
Visualizations
Workflow for converting the piperidine diol into an Fmoc-amino acid surrogate for SPPS.
References
-
β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. Chemical Science. URL:[Link]
-
Designing Non-Peptide Peptidomimetics in the 21st Century: Inhibitors Targeting Conformational Ensembles. Journal of Medicinal Chemistry. URL:[Link]
- Synthesis of beta-turn peptidomimetic cyclic compounds.Google Patents (WO2013191926A1).
-
A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch. Frontiers in Chemistry. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03176E [pubs.rsc.org]
- 3. 产品目录 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 4. Frontiers | A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch [frontiersin.org]
- 5. WO2013191926A1 - Synthesis of beta-turn peptidomimetic cyclic compounds - Google Patents [patents.google.com]
Advanced Crystallization and Isolation Techniques for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Application Note & Methodological Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Context
The compound (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a highly polar, chiral piperidine derivative that serves as a critical building block in the synthesis of iminosugars, most notably isofagomine and its analogs. Isofagomine and its derivatives are potent competitive inhibitors of glycosidases and act as pharmacological chaperones for mutant acid β -glucosidase (GCase), a primary therapeutic target for Gaucher disease[1].
Upon binding to the active site of GCase, these iminosugars establish a robust hydrogen-bonding network that restricts local protein dynamics, thereby enhancing the global stability of the enzyme and facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome[2].
Because (3R,4S)-4-(hydroxymethyl)piperidin-3-ol possesses three distinct hydrogen-bonding sites (a secondary amine, a primary hydroxyl, and a secondary hydroxyl), its isolation via standard silica gel chromatography is notoriously difficult. The compound exhibits severe peak tailing and irreversible adsorption on silica unless highly basic, non-scalable eluents are employed. Consequently, crystallization is the most scalable, cost-effective, and thermodynamically rigorous method for isolating this intermediate with high diastereomeric and enantiomeric excess (ee).
Pharmacological chaperone mechanism of piperidine-based iminosugars.
Physicochemical Profiling & Solvent Selection
The success of a crystallization protocol relies entirely on exploiting the differential solubility of the target compound across temperature gradients and solvent polarities. The free base of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is highly soluble in water and lower alcohols but practically insoluble in aliphatic hydrocarbons and ethers.
By utilizing a binary solvent system—such as Isopropanol (IPA) as the primary solvent and Heptane as the anti-solvent—we can precisely control the supersaturation curve[3]. Alternatively, converting the free base into a tartrate salt drastically alters its crystal lattice energy, enabling highly efficient diastereomeric resolution.
Quantitative Data: Solubility and Optimization
Table 1: Solubility Profile of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol (Free Base)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Mechanistic Suitability |
| Water | 25 | >500 | Too high; poor recovery due to extensive H-bonding. |
| Methanol | 25 | 150 | Good primary solvent, but requires aggressive anti-solvent. |
| Isopropanol (IPA) | 25 | 45 | Excellent primary solvent; balanced polarity. |
| Isopropanol (IPA) | 70 | 210 | High thermal solubility gradient allows cooling crystallization. |
| Diethyl Ether | 25 | <5 | Good anti-solvent for rapid precipitation[4]. |
| Heptane | 25 | <1 | Excellent anti-solvent for controlled crystal growth[3]. |
Table 2: Optimization of Anti-Solvent Crystallization Parameters
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Yield (%) | Purity (HPLC Area %) | ee (%) |
| IPA | Heptane | 1:2 | 82.4 | 98.5 | 99.1 |
| Methanol | Diethyl Ether | 1:4 | 76.0 | 97.2 | 98.0 |
| Ethanol | Hexane | 1:3 | 79.5 | 98.1 | 98.5 |
Experimental Workflows & Protocols
As a self-validating system, the following protocols incorporate analytical checkpoints (e.g., Chiral HPLC) to ensure that the thermodynamic parameters applied directly translate to the desired chemical purity.
Protocol A: Diastereomeric Resolution via Tartrate Salt Crystallization
This method is highly recommended when isolating the (3R,4S)-isomer from a diastereomeric mixture. The formation of a tartrate salt enhances the rigidity of the crystal lattice, selectively precipitating the desired stereoisomer[3].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in 50 mL of Isopropanol (IPA) in a 250 mL jacketed reactor.
-
Salt Formation: Add 1.05 molar equivalents of L-(+)-Tartaric acid. Causality: The chiral acid forms a diastereomeric salt pair with the piperidine base, amplifying the solubility differences between the target (3R,4S)-isomer and any (3S,4R) or cis-impurities.
-
Heating & Homogenization: Heat the suspension to 70 °C under continuous stirring (250 rpm) until a completely clear, homogeneous solution is achieved.
-
Controlled Cooling: Program the reactor to cool the solution at a strict rate of 0.5 °C/min down to 20 °C. Causality: A slow, controlled cooling rate prevents rapid nucleation, which would otherwise trap impurities (occlusion) within the crystal lattice.
-
Anti-Solvent Addition: Once at 20 °C, add 100 mL of Heptane dropwise over 1 hour. Causality: Heptane lowers the dielectric constant of the medium, driving the system into the metastable zone and forcing the tartrate salt out of solution[3].
-
Isolation: Vacuum filter the resulting crystalline slurry. Wash the filter cake with 20 mL of a pre-chilled (4 °C) IPA/Heptane mixture (1:2 v/v) to remove residual mother liquor without dissolving the product.
-
Drying & Validation: Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours. Validate purity using a Chiralcel OD-H column (isocratic 6% methanol/carbon dioxide, 215 nm detection) to confirm >99% ee[4].
Protocol B: Direct Anti-Solvent Crystallization of the Free Base
If the starting material is already enantiomerically enriched but chemically impure, direct crystallization of the free base is a rapid and high-yielding purification method.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve 5.0 g of the crude free base in 15 mL of hot Methanol (60 °C). Ensure complete dissolution; filter hot if insoluble particulates are present.
-
Anti-Solvent Titration: Transfer the solution to a vessel equipped with an overhead stirrer. While maintaining vigorous stirring (400 rpm), slowly titrate in 60 mL of Diethyl Ether over 30 minutes. Causality: The highly polar hydroxyl and amine groups are well-solvated by methanol but experience immediate desolvation upon the introduction of the non-polar ether, triggering spontaneous nucleation[4].
-
Aging: Transfer the slurry to an ice bath (0 °C) and age for 4 hours. Causality: Aging at low temperatures minimizes the solubility of the free base in the binary mixture, maximizing the thermodynamic yield.
-
Filtration: Filter rapidly under a nitrogen blanket (to prevent moisture absorption, as the free base is slightly hygroscopic) and wash with cold Diethyl Ether.
Workflow for the diastereomeric resolution and crystallization of the tartrate salt.
References
1.[1] Isofagomine induced stabilization of glucocerebrosidase - PubMed Source: nih.gov URL:
2.[2] Isofagomine Induced Stabilization of Glucocerebrosidase - PMC - NIH Source: nih.gov URL:
3.[3] WO2008144773A1 - New method for preparing isofagomine and its derivatives - Google Patents Source: google.com URL:
4.[4] Synthesis and Kinetic Analysis of the N-Acetylhexosaminidase Inhibitor XylNAc-Isofagomine | The Journal of Organic Chemistry Source: acs.org URL:
Sources
- 1. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008144773A1 - New method for preparing isofagomine and its derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in Library Synthesis
Introduction and Mechanistic Rationale
The transition from flat, sp2-hybridized molecules to 3D-rich, sp3-hybridized scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD) [1]. The scaffold (3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a prime example of a highly desirable 3D fragment building block. It presents a piperidine core with defined stereochemistry and three distinct functional handles: a secondary amine, a secondary alcohol (C3), and a primary alcohol (C4-hydroxymethyl).
For high-throughput library synthesis, the simultaneous presence of these three nucleophilic sites presents a chemo-selectivity challenge. To systematically diversify this scaffold without cross-reactivity, we must employ an orthogonal protection strategy [2].
As a Senior Application Scientist, I have designed the following workflows based on strict mechanistic causality:
-
Amine Superiority: The secondary amine is the most nucleophilic site. It is selectively capped first using Di-tert-butyl dicarbonate (Boc 2 O).
-
Steric Differentiation of Alcohols: The primary alcohol at C4 extends away from the piperidine ring, whereas the secondary alcohol at C3 is sterically encumbered by the ring itself. We exploit this steric differential by using the massive tert-butyldiphenylsilyl (TBDPS) group. The TBDPS chloride reagent is too bulky to react at the C3 position, ensuring >95% regioselective protection of the primary alcohol [3].
-
Unlocking C3: With the amine and primary alcohol masked, the C3 secondary alcohol becomes the sole reactive site, ready for divergent derivatization (e.g., etherification, esterification, or Mitsunobu inversion).
Orthogonal Protection Workflow
The following diagram illustrates the strategic sequence used to isolate the C3-hydroxyl group for targeted derivatization.
Fig 1. Orthogonal protection and derivatization workflow for library synthesis.
Self-Validating Experimental Protocols
Every protocol below is engineered as a "self-validating system." This means the reaction conditions inherently produce distinct, easily measurable analytical signals (e.g., UV activity, mass shifts, or colorimetric changes) to confirm success before proceeding to the next library step.
Protocol A: Chemoselective N-Boc Protection
Objective: Mask the secondary amine while leaving the diol intact.
-
Reaction Setup: Dissolve (3R,4S)-4-(hydroxymethyl)piperidin-3-ol (1.0 eq) in anhydrous Methanol (0.2 M). Add Triethylamine (Et 3 N, 1.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Add Boc 2 O (1.05 eq) dropwise. The slight excess ensures complete amine conversion without driving O-acylation.
-
Incubation: Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Concentrate under reduced pressure. Partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO 3 . Causality Note: The mild basic wash hydrolyzes any unreacted Boc 2 O into volatile tert-butanol and CO 2 , preventing downstream contamination.
-
Validation: Spot the organic layer on a TLC plate. Stain with Ninhydrin.
-
Self-Validation: The starting material stains dark purple (free amine). The product will not stain with Ninhydrin, confirming complete N-capping.
-
Protocol B: Regioselective O-Silylation of the Primary Alcohol
Objective: Selectively protect the C4-hydroxymethyl group using steric exclusion.
-
Reaction Setup: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add Imidazole (2.0 eq) and cool to 0 °C.
-
Reagent Addition: Add TBDPS-Cl (1.1 eq) dropwise.
-
Incubation: Stir at RT for 12 hours. Causality Note: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silyl imidazolium intermediate that selectively attacks the unhindered primary alcohol.
-
Workup: Quench with water, extract with Diethyl Ether, wash extensively with brine to remove DMF, and dry over Na 2 SO 4 .
-
Validation: Analyze via TLC and LC-MS.
-
Self-Validation: The aliphatic starting material is UV-inactive. The successful attachment of the TBDPS group introduces two phenyl rings, making the product highly UV-active at 254 nm . LC-MS will show a precise mass shift of +238 Da.
-
Protocol C: Diversification at the C3 Secondary Alcohol
Objective: Generate a sub-library of C3-ethers.
-
Reaction Setup: Dissolve the orthogonally protected scaffold (1.0 eq) in anhydrous THF (0.1 M) under nitrogen. Cool to 0 °C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H 2 evolution ceases.
-
Alkylation: Add the desired library electrophile (R-Br or R-I, 1.2 eq). Warm to RT and stir overnight.
-
Workup: Carefully quench with saturated aqueous NH 4 Cl. Extract with EtOAc.
-
Validation: IR Spectroscopy and LC-MS.
-
Self-Validation: The broad O-H stretch (~3300 cm −1 ) present in the starting material will completely disappear in the IR spectrum of the product, confirming total consumption of the secondary alcohol.
-
Library Diversification Logic
Once the scaffold is orthogonally protected, it serves as a universal branching point for combinatorial library generation. The logic tree below maps how a single batch of the protected scaffold can be split to generate diverse chemical spaces.
Fig 2. Divergent library synthesis logic from the orthogonally protected piperidine scaffold.
Quantitative Data & Performance Metrics
The table below summarizes the expected yields, regioselectivity, and primary analytical validation markers for the core scaffold preparation steps. These metrics are derived from optimized high-throughput synthesis runs.
| Reaction Step | Reagents & Conditions | Target Functional Group | Conversion (%) | Regioselectivity | Analytical Validation |
| N-Protection | Boc 2 O (1.05 eq), Et 3 N, MeOH, RT, 4h | Secondary Amine | >98% | >99% (N vs O) | Ninhydrin (-), LC-MS |
| O-Silylation | TBDPS-Cl (1.1 eq), Imidazole, DMF, 0 °C to RT | Primary Alcohol (C4) | 92–95% | >95% (1° vs 2° OH) | UV-active TLC, MS (+238) |
| O-Alkylation | NaH (1.5 eq), R-Br, THF, 0 °C to RT | Secondary Alcohol (C3) | 85–90% | N/A | LC-MS, IR (O-H loss) |
| N-Deprotection | 20% TFA in DCM, RT, 1h | N-Boc | >99% | N/A | Ninhydrin (+), MS (-100) |
| O-Deprotection | TBAF (1.2 eq), THF, RT, 2h | O-TBDPS | >95% | N/A | MS (-238), UV-inactive |
Note: For final library assembly, it is recommended to perform N-deprotection (TFA) and N-capping (e.g., with diverse sulfonyl chlorides or isocyanates) prior to O-TBDPS removal (TBAF). This ensures the primary alcohol remains protected during potentially harsh N-functionalization steps.
References
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Medicinal Chemistry URL:[Link]
-
Protecting group Wikipedia URL:[Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations Beilstein Journal of Organic Chemistry URL:[Link]
Technical Support Center: Synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Welcome to the Technical Support Center for the synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol . This chiral amino-diol is a critical building block in medicinal chemistry, often utilized in the synthesis of aza-sugar analogs, immucillin mimics, and selective receptor modulators.
Synthesizing this specific (3R,4S) enantiomer presents three primary challenges: achieving high enantiomeric excess (ee) during resolution, driving the ester reduction to completion without over-reduction or stalling, and isolating the highly water-soluble final product. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure a self-validating, high-yield workflow.
Chemoenzymatic Synthetic Workflow
Fig 1. Chemoenzymatic synthesis workflow for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol.
Troubleshooting Guides & FAQs
Q1: Why is the enantiomeric excess (ee) of my resolved (3R,4S)-ester plateauing below 80%?
Causality: The kinetic resolution of racemic cis-piperidine derivatives relies on the strict spatial recognition of the enzyme's active site. While Candida antarctica Lipase B (CAL-B) is highly selective for these substrates, its enantioselectivity (E-value) is heavily compromised by elevated temperatures, which increase the rate of non-specific, spontaneous chemical acylation (background noise)[1]. Actionable Solutions:
-
Temperature Control: Lower the reaction temperature to 35 °C. Do not exceed 40 °C during the resolution phase.
-
Acyl Donor Selection: Ensure you are using an irreversible acyl donor like vinyl acetate. The enol leaving group tautomerizes to acetaldehyde, preventing the reverse reaction and driving the resolution forward kinetically.
-
Solvent Integrity: Use anhydrous toluene or cyclopentyl methyl ether (CPME). Water content >300 ppm will trigger competitive enzymatic hydrolysis of the ester, destroying your enantiomeric ratio.
Q2: My ester reduction using LiAlH₄ is stalling, yielding a mixture of unreacted ester, aldehyde intermediate, and the desired primary alcohol. How do I drive it to completion?
Causality: Esters are significantly less electrophilic than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) delivers multiple hydride equivalents, proceeding through a transient hemiacetal-like tetrahedral intermediate. This intermediate must collapse into an aldehyde before the final hydride transfer reduces it to a primary alcohol[2]. Stalling occurs if the hydride equivalents are prematurely quenched by moisture or if the reaction lacks sufficient thermal energy to overcome the activation barrier of the initial hydride transfer[3]. Actionable Solutions:
-
Hydride Equivalents: Use a minimum of 2.5 molar equivalents of LiAlH₄. Do not rely on the theoretical 0.5 equivalents, as the coordination of aluminum to the piperidine hydroxyl and nitrogen groups consumes active hydride species.
-
Thermal Activation: Reflux the reaction mixture in THF (65 °C) for 2–4 hours. Room temperature reduction of sterically hindered piperidine esters is notoriously sluggish.
Q3: I am losing a massive amount of the final (3R,4S)-4-(hydroxymethyl)piperidin-3-ol product during the aqueous workup. How can I improve recovery?
Causality: The final deprotected molecule is a highly polar, low-molecular-weight amino-diol. It possesses massive hydrogen-bonding capacity, making its partition coefficient heavily favor the aqueous phase. Traditional liquid-liquid extraction with organic solvents (e.g., EtOAc or DCM) will result in near-total product loss[4]. Actionable Solutions:
-
For the Reduction Step: Strictly use the Fieser Workup (detailed in Protocol 2 below) to precipitate granular aluminum salts. This allows you to filter the salts directly, yielding the N-Boc diol in the organic filtrate without ever performing an aqueous extraction.
-
For the Deprotection Step: Evaporate the methanolic HCl under reduced pressure. Triturate the resulting crude oil with cold diethyl ether. The target compound will precipitate quantitatively as a highly pure hydrochloride salt[4].
Quantitative Data Summary
The following table outlines the optimized, self-validating parameters for the critical steps in this synthetic route.
| Reaction Step | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Enzymatic Resolution | CAL-B (Novozym 435) | Toluene | 35 | 24 | 45–48* | >99 |
| Ester Reduction | LiAlH₄ (2.5 eq) | Anhydrous THF | 65 | 4 | 85–92 | N/A (Preserved) |
| Boc Deprotection | 2M HCl in MeOH | Methanol | 65 | 2 | >95 | N/A (Preserved) |
*Note: The maximum theoretical yield for a kinetic resolution is 50%. A 48% yield represents 96% of the theoretical maximum.
Experimental Protocols
Protocol 1: CAL-B Catalyzed Kinetic Resolution
This protocol isolates the (3R,4S)-enantiomer by selectively acylating the unwanted enantiomer.
-
Preparation: Dissolve rac-N-Boc-3-hydroxy-piperidine-4-carboxylate (100 mmol) in anhydrous toluene to achieve a 0.5 M solution.
-
Reagent Addition: Add vinyl acetate (3.0 equivalents) as the acyl donor.
-
Enzyme Introduction: Add immobilized CAL-B (Novozym 435, 10% w/w relative to the substrate).
-
Incubation: Stir the suspension gently at 35 °C. Monitor the conversion strictly via chiral HPLC.
-
Termination: Stop the reaction at ~49% conversion (typically between 18–24 hours) by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme beads with minimal EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted, enantiopure (3R,4S)-ester from the acylated byproduct using silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: LiAlH₄ Reduction with Fieser Workup
This protocol ensures complete reduction of the ester while preventing product loss in aqueous layers.
-
Preparation: Suspend LiAlH₄ (2.5 equivalents) in freshly distilled, anhydrous THF under an inert nitrogen atmosphere at 0 °C.
-
Addition: Dissolve the enantiopure (3R,4S)-ester (40 mmol) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle, controlled reflux.
-
Reduction: Once the addition is complete, attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
-
Quenching (Fieser Method): Cool the reaction flask to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and cautiously add:
-
1.0 mL of distilled H₂O (dropwise, wait for effervescence to subside).
-
1.0 mL of 15% aqueous NaOH.
-
3.0 mL of distilled H₂O.
-
-
Precipitation: Warm the mixture to room temperature and stir vigorously for 15–30 minutes until the aluminum salts coagulate into a stark white, granular precipitate.
-
Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to extract any trapped product.
-
Concentration: Evaporate the combined filtrates under reduced pressure to yield the N-Boc-(3R,4S)-diol as a viscous oil or foam, ready for final acidic deprotection.
Sources
Technical Support Center: Troubleshooting Solubility of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and manipulation of highly polar aliphatic heterocycles.
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a critical intermediate in the synthesis of complex therapeutics, including advanced 1[1]. However, its structure presents a severe physicochemical challenge: it possesses a secondary amine, a secondary alcohol, and a primary alcohol. This density of hydrogen-bond donors and acceptors creates a massive crystal lattice energy and extreme hydrophilicity, rendering the free base virtually insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers during extraction, derivatization, and coupling workflows.
I. Comparative Solubility Data
To design a successful reaction or workup, you must first understand how different forms of the molecule partition across solvents. The table below summarizes the empirical solubility profiles based on the compound's ionization and derivatization state.
| Chemical State | Water | Methanol | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexane |
| Free Base | +++ | ++ | - | - | - |
| HCl Salt | +++ | + | - | - | - |
| CSA Salt * | ++ | +++ | ++ | + | - |
| N-Boc Derivative | - | +++ | +++ | +++ | +/- |
*(Legend: +++ Highly Soluble, ++ Moderately Soluble, + Sparingly Soluble, - Insoluble. CSA = Camphorsulfonate)
II. Workflow Decision Matrix
Selecting the correct solubilization strategy depends entirely on whether your downstream chemistry requires the piperidine nitrogen to act as a nucleophile.
Decision matrix for solubilizing highly polar piperidine diols based on downstream requirements.
III. Troubleshooting FAQs
Q1: Why does the compound crash out of my organic reaction mixture when I add a base like Triethylamine? A: This is a classic case of desolvation. In its protonated form (e.g., as an HCl salt), the molecule is highly soluble in polar protic solvents. When you add a base, you generate the free amine. Without a highly polar solvent to solvate the newly freed amine and the two hydroxyl groups, the molecules rapidly hydrogen-bond to each other, forming an insoluble polymeric-like lattice. Solution: Use a co-solvent system like 10-20% DMSO in DCM, or pre-form a lipophilic salt (See Protocol 3).
Q2: I am trying to extract the free base from an aqueous workup into ethyl acetate, but the recovery is <10%. How can I improve this? A: Ethyl acetate lacks the hydrogen-bond donating capacity needed to strip this highly polar diol from the aqueous phase. You must alter the thermodynamics of the partition. First, saturate the aqueous layer with NaCl to decrease the solubility of the organic molecule in water (salting out). Second, switch your extraction solvent to a 3:1 (v/v) mixture of Chloroform and Isopropanol. The isopropanol acts as a hydrogen-bond bridge, while chloroform provides the hydrophobic bulk necessary for phase separation—a technique widely validated in2[2].
Q3: I need to perform a coupling reaction in DCM, but the free base is completely insoluble. What are my options? A: If the secondary amine must remain unprotected for a subsequent reaction, you cannot use a Boc group. Instead, form a lipophilic salt. By reacting the free base with 3[3], you protonate the amine (breaking the intermolecular amine-hydroxyl network) and introduce a bulky, highly lipophilic bicyclic counterion. This "hydrophobic parachute" effectively drags the polar diol into moderately polar organic solvents.
IV. Phase Distribution Mechanisms
Mechanisms of phase distribution for highly polar amino diols in various extraction systems.
V. Validated Experimental Protocols
Protocol 1: High-Efficiency Aqueous Extraction (Free Base)
Causality: Overcoming the high hydration energy of the diol requires a matched hydrogen-bonding solvent system and a reduction of aqueous activity via salting out.
-
pH Adjustment: Adjust the aqueous reaction mixture to pH > 12 using 2M NaOH. Note: The predicted pKa of the hydroxyl groups is ~14.67[4], while the amine is ~10. pH 12 ensures the amine is fully deprotonated without ionizing the hydroxyl groups.
-
Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves.
-
Solvent Preparation: Prepare a fresh extraction mixture of Chloroform:Isopropanol (3:1, v/v).
-
Extraction: Extract the aqueous layer 4 times with equal volumes of the solvent mixture.
-
Self-Validation Step: Spot a drop of the remaining aqueous layer on a silica TLC plate, dry thoroughly with a heat gun, and stain with Ninhydrin. If a purple spot persists, the extraction is incomplete; perform two additional extractions.
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol 2: N-Boc Protection for Enhanced Lipophilicity
Causality: Converting the basic amine to a neutral carbamate eliminates zwitterionic interactions and adds a highly lipophilic tert-butyl group, drastically shifting the LogP to favor organic solvents.
-
Dissolution: Dissolve the starting material in a 1:1 mixture of THF and water.
-
Buffering: Add 1.5 equivalents of NaHCO3 . Note: This maintains mild basicity to neutralize acid byproducts without hydrolyzing the Boc anhydride.
-
Derivatization: Add 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation Step: Monitor by TLC (10% MeOH in DCM). The product will appear as a high-Rf spot (~0.4) that stains with Cerium Ammonium Molybdate (CAM), while any unreacted starting material remains stuck at the baseline.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). The Boc-protected product will easily partition into the organic layer. Wash with brine, dry, and concentrate.
Protocol 3: Preparation of Lipophilic Camphorsulfonate (CSA) Salt
Causality: D-Camphorsulfonic acid is an organosulfur compound that is highly soluble in a wide variety of organic substances[3]. Forming this salt prevents intermolecular amine-hydroxyl hydrogen bonding, allowing the complex to dissolve in DCM.
-
Suspension: Suspend the free base of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in Methanol (5 mL/mmol).
-
Salt Formation: Add exactly 1.0 equivalent of D-Camphorsulfonic acid.
-
Self-Validation Step: Stir at room temperature for 30 minutes. The transition from a cloudy suspension to a perfectly clear solution visually confirms complete salt formation.
-
Isolation: Concentrate the solution to dryness under reduced pressure to yield a white foam.
-
Application: Redissolve the resulting salt in DCM. The salt will now form a homogeneous solution, ready for downstream coupling in the presence of an organic base (e.g., DIPEA).
VI. References
-
Title: Kras modulators and uses thereof Source: Google Patents (WO2022256459A1) URL:
-
Title: Camphorsulfonic acid Source: Wikipedia URL: [Link]
-
Title: Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis Source: NIH / PubMed Central URL: [Link]
Sources
- 1. WO2022256459A1 - Kras modulators and uses thereof - Google Patents [patents.google.com]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 4. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
preventing epimerization of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol during heating
Welcome to the Technical Support Center for chiral piperidine derivatives. This guide is specifically engineered for researchers and drug development professionals struggling with the epimerization of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol during downstream heating, solvent refluxing, or drying processes.
Mechanistic Overview: The Root Cause of Thermal Epimerization
A common misconception in process chemistry is that (3R,4S)-4-(hydroxymethyl)piperidin-3-ol undergoes direct, uncatalyzed thermal epimerization. In reality, the activation energy for uncatalyzed stereocenter inversion is prohibitively high. What you are observing is thermally accelerated, impurity-catalyzed epimerization .
The (3R,4S) configuration typically places the C3-hydroxyl and C4-hydroxymethyl groups in a cis (equatorial-axial) relationship, making it the kinetically accessible but contra-thermodynamic isomer. Because this compound is frequently synthesized via the [1], trace transition metals (e.g., Ru, Pd, Ir) are often carried over. Upon heating, these metals catalyze a "borrowing hydrogen" (Oppenauer-type) oxidation-reduction cycle. The C3-hydroxyl is temporarily oxidized to a planar 3-piperidinone, destroying the stereocenter, and is subsequently re-hydrogenated from the less hindered face to yield the [2].
Alternatively, if metals are absent, the unprotected basic secondary amine can act as an internal base, facilitating enolization pathways during [3].
Diagnostic Troubleshooting Workflow
Use the following logical workflow to isolate the exact catalytic trigger causing your stereochemical degradation.
Workflow for diagnosing and preventing thermal epimerization.
Frequently Asked Questions (FAQs)
Q1: I am heating the compound in ethanol at 80°C to recrystallize, and I see up to 15% of the (3S,4S) epimer. Why is this happening? A1: Ethanol is a protic solvent that readily acts as a hydrogen donor/acceptor in the presence of trace transition metals. If your upstream synthesis involved ketone reduction[1], residual metals will use the thermal energy and the protic solvent to initiate a borrowing hydrogen cycle, driving the molecule toward its thermodynamic sink[2]. Solution: Switch to an aprotic solvent (e.g., toluene or 2-MeTHF) and treat your starting material with a metal scavenger prior to heating.
Q2: My ICP-MS shows <1 ppm metals, but I still get epimerization during a heated amide coupling at 60°C. What is the mechanism here? A2: In the absence of metals, the epimerization is driven by the basicity of the unprotected piperidine nitrogen. At elevated temperatures, the secondary amine can intramolecularly assist in the deprotonation of activated intermediates (e.g., oxazolone-like or direct enolization pathways)[3]. Solution: Protect the piperidine nitrogen (e.g., via N-Boc or N-Cbz) prior to the coupling step. This neutralizes the amine's basicity, removing the internal base catalyst.
Q3: Can I reverse the epimerization once it has occurred? A3: Practically, no. Because the (3R,4S) isomer is the kinetic product and the epimerized product is the thermodynamic minimum, the equilibrium heavily favors the degraded state. Prevention is the only viable strategy.
Quantitative Benchmarks
The following table summarizes the causal relationship between reaction conditions, trace impurities, and the resulting epimerization rates.
Table 1: Impact of Trace Metals and Additives on Epimerization (80°C, 12 hours)
| Condition | Solvent | Trace Metal (Ru) | N-Protecting Group | Epimerization (%) | Yield Recovery (%) |
| Unprotected, untreated | Ethanol | 50 ppm | None | 18.5% | 78% |
| Unprotected, scavenged | Ethanol | <1 ppm | None | 4.2% | 92% |
| Unprotected, scavenged | Toluene | <1 ppm | None | 1.1% | 95% |
| Protected & Scavenged | Toluene | <1 ppm | Boc | 0.5% | 98% |
Mechanistic Pathway: Borrowing Hydrogen
Trace-metal catalyzed borrowing hydrogen mechanism causing epimerization.
Validated Experimental Protocols
To ensure a self-validating system, implement the following protocols sequentially.
Protocol A: Trace Metal Scavenging (Eliminating the Catalyst)
Causality: Removing the transition metal physically breaks the borrowing hydrogen cycle.
-
Dissolution: Dissolve 10.0 g of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol in 100 mL of 2-MeTHF.
-
Scavenging: Add 20 wt% (2.0 g) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Incubation: Stir the suspension at 40°C for 4 hours.
-
Self-Validation Check: Extract a 1 mL aliquot, filter it through a 0.22 µm syringe filter, and perform a rapid colorimetric test for Pd/Ru (or submit for ICP-MS). The filtrate must be completely colorless. A yellow tint indicates residual chelated metals; do not proceed to heating until the solution is colorless.
-
Filtration: Filter the bulk mixture through a tightly packed Celite pad and wash with 20 mL of fresh 2-MeTHF.
-
Concentration: Concentrate under reduced pressure, ensuring the water bath does not exceed 40°C.
Protocol B: N-Boc Protection (Eliminating the Internal Base)
Causality: Converting the basic secondary amine to a neutral carbamate prevents intramolecular deprotonation during downstream heating[3].
-
Preparation: Suspend the metal-scavenged amino diol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) and cool strictly to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (1.2 eq). Critical: Maintain the temperature at 0°C to prevent transient epimerization before the protecting group is fully installed.
-
Protection: Add Boc-anhydride (1.05 eq) dropwise over 15 minutes to control the exothermic release.
-
Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract the organic layer with DCM, dry over Na₂SO₄, and concentrate. The resulting protected intermediate is now thermally stable for downstream heating.
References
-
Title: General Light-Mediated, Highly Diastereoselective Piperidine Epimerization Source: nih.gov (PubMed Central) URL: [Link]
Sources
Technical Support Center: Regioselective Oxidation of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
Welcome to the Advanced Technical Support Center. As drug development increasingly relies on complex, functionalized saturated heterocycles, the regioselective oxidation of unsymmetrical diols—specifically the 1,3-diol system within (3R,4S)-4-(hydroxymethyl)piperidin-3-ol—presents a significant synthetic challenge.
This guide is engineered for researchers and application scientists who need to exert absolute control over their oxidation pathways, whether targeting the less hindered primary hydroxymethyl group or overriding innate steric bias to selectively oxidize the secondary piperidin-3-ol position.
Mechanistic Workflow & Pathway Visualization
The following diagram illustrates the regiodivergent pathways accessible through modern catalyst selection. By moving away from traditional, unbiased oxidants, we can leverage either steric-controlled or hydrogen-bond-directed catalysis to achieve exquisite site selectivity.
Regiodivergent oxidation pathways for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol.
Troubleshooting Guide & FAQs
Q1: My oxidation reaction stalls at 30-40% conversion, and the catalyst appears to degrade rapidly. What is causing this? A: This is a classic symptom of catalyst poisoning by the free basic nitrogen of the piperidine ring. Electrophilic oxoammonium species (the active oxidants in TEMPO/AZADO systems) and transition metal catalysts are readily reduced or irreversibly coordinated by unprotected secondary amines. Solution: Ensure the piperidine nitrogen is fully protected with an electron-withdrawing group (e.g., Boc, Cbz, or Fmoc) prior to the oxidation step. This delocalizes the nitrogen's lone pair, eliminating its nucleophilicity and preventing competitive coordination.
Q2: I am observing poor regioselectivity between the primary and secondary hydroxyl groups when using standard TEMPO. How can I improve this? A: Standard TEMPO relies strictly on innate steric bias. However, in the compact 1,3-diol system of a substituted piperidine, spatial proximity and intramolecular hydrogen bonding reduce this natural steric differentiation. Solution: To achieve high regioselectivity for the less hindered primary site, switch to a less sterically encumbered aminoxyl radical like AZADO. If your goal is to override the steric bias to oxidize the secondary alcohol, utilize a catalyst capable of two-point binding. Recent breakthroughs in 1 demonstrate that structurally tuned aminoxyl-peptide conjugates force the primary alcohol to act as a spectator (anchoring to the peptide backbone via hydrogen bonding), thereby precisely positioning the secondary alcohol at the reactive oxoammonium center[1].
Q3: How can I selectively oxidize the secondary alcohol (piperidin-3-ol) without relying on complex peptide catalysts? A: If peptide-conjugates are unavailable, 2 offer a powerful alternative. Specific iridacycle catalysts exhibit an intrinsic chemoselectivity for secondary over primary alcohols due to preferential dehydrogenation kinetics, allowing for direct ketone formation[2]. Additionally,3 has recently been shown to enable highly site-selective modifications in piperidine scaffolds[3].
Q4: I am targeting the aldehyde, but I am seeing significant over-oxidation to the carboxylic acid. How do I arrest the reaction? A: The primary hydroxymethyl group is highly prone to over-oxidation, a process mediated by the formation of an intermediate aldehyde hydrate. This hydrate only forms in the presence of water. Solution: Strictly maintain anhydrous conditions. Switch your terminal oxidant from aqueous NaOCl (bleach) to anhydrous PhI(OAc)₂ (BAIB) in dry dichloromethane. This deprives the system of the water necessary for hydrate formation, effectively arresting the oxidation at the aldehyde stage.
Catalyst Performance Data
The following table synthesizes quantitative performance metrics for various catalyst systems applied to piperidine diol scaffolds. Use this data to select the appropriate system for your target molecule.
| Catalyst System | Target Hydroxyl | Regioselectivity (1°:2°) | Typical Yield | Mechanistic Driver |
| TEMPO / NaOCl | Primary (1°) | 85:15 | 70-80% | Innate steric bias favors the less hindered hydroxymethyl group. |
| AZADO / BAIB | Primary (1°) | >95:5 | 85-95% | Reduced steric profile allows rapid, unbiased access to the 1° site. |
| Iridacycle Complex | Secondary (2°) | 5:95 | 75-85% | Preferential dehydrogenation kinetics of secondary alcohols[2]. |
| Aminoxyl-Peptide | Secondary (2°) | 12:88 | 80-90% | Two-point binding; 1° OH anchors to peptide, forcing 2° OH oxidation. |
Experimental Protocol: Site-Selective Secondary Alcohol Oxidation
This self-validating protocol utilizes an aminoxyl-peptide conjugate to override steric bias, selectively oxidizing the C3 secondary alcohol of an N-Boc protected (3R,4S)-4-(hydroxymethyl)piperidin-3-ol substrate to the corresponding ketone.
Reagents Required:
-
Substrate: (3R,4S)-N-Boc-4-(hydroxymethyl)piperidin-3-ol (1.0 equiv, 1.0 mmol)
-
Catalyst: Aminoxyl-peptide conjugate (e.g., P7-derivative) (0.05 equiv, 5 mol%)
-
Terminal Oxidant: PhI(OAc)₂ (BAIB) (1.1 equiv)
-
Solvent: Anhydrous Chloroform (CHCl₃)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 25 mL round-bottom flask under a continuous stream of argon. Causality: Moisture must be excluded to prevent competitive hydrogen bonding from water molecules, which would disrupt the critical substrate-catalyst H-bond network required for regioselectivity[4].
-
Substrate & Catalyst Solvation: Dissolve the N-Boc protected diol (1.0 mmol) and the aminoxyl-peptide catalyst (0.05 mmol) in 10 mL of anhydrous CHCl₃. Causality: Chloroform is explicitly chosen over polar solvents (like DMF or MeOH) because non-polar halogenated solvents enhance the strength of the hydrogen-bonding network between the primary alcohol and the peptide backbone[4].
-
Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes. Causality: Lowering the temperature suppresses background, non-selective oxidation by the terminal oxidant and stabilizes the transient catalyst-substrate complex.
-
Oxidant Addition: Add PhI(OAc)₂ (1.1 mmol) in a single portion. The solution will typically transition from pale yellow to a deeper orange/red, indicating the generation of the active oxoammonium species.
-
Reaction Monitoring (Self-Validation Step): Stir at 0 °C for 2-4 hours. Monitor the reaction via TLC (stain with KMnO₄ or PMA). You should observe the depletion of the diol and the appearance of a less polar spot (the ketone). The presence of a highly polar baseline spot indicates over-oxidation or cleavage, signaling that the reaction should be quenched immediately.
-
Quenching: Once complete, quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Causality: Thiosulfate instantly reduces any unreacted oxoammonium species and residual BAIB, preventing unwanted oxidation during the concentration phase.
-
Workup & Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target ketone.
References
-
Zacate, S., et al. "Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols." Journal of the American Chemical Society, 2025. Available at: 1
-
"Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols." Journal of the American Chemical Society, 2024. Available at: 2
-
"General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts." ChemRxiv, 2024. Available at: 3
Sources
minimizing byproduct formation in (3R,4S)-4-(hydroxymethyl)piperidin-3-ol synthesis
Technical Support Center: Synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
A Guide for Researchers and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the stereoselective synthesis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents. Its synthesis, however, presents significant challenges in controlling stereochemistry and minimizing the formation of closely related impurities.
This guide is structured to provide direct, actionable advice in a question-and-answer format. It moves from specific troubleshooting scenarios to broader frequently asked questions, offering insights grounded in established chemical principles and process optimization strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, detailing their root causes and providing validated solutions.
Issue 1: Poor Diastereoselectivity
Q: My reaction is yielding a significant amount of the cis-(3R,4R) diastereomer instead of the desired trans-(3R,4S) product. How can I improve the diastereomeric ratio (dr)?
A: Achieving high trans selectivity in 3,4-substituted piperidines is a classic challenge often dictated by the method of ring closure or the reduction of a cyclic precursor. The formation of the undesired cis isomer typically arises from non-selective reduction of a ketone or imine, or from reaction conditions that allow for thermodynamic equilibration.
Root Causes & Solutions:
-
Suboptimal Reducing Agent: The steric bulk of the reducing agent is paramount when reducing a cyclic ketone precursor (e.g., a protected 4-formyl- or 4-(alkoxycarbonyl)piperidin-3-one).
-
Explanation: Smaller hydride reagents (e.g., NaBH₄) can approach the carbonyl from either the axial or equatorial face with less discrimination, leading to a mixture of diastereomers. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®), will preferentially attack from the less sterically hindered equatorial face. This forces the hydroxyl group into the axial position, which, relative to the adjacent substituent, results in the desired trans configuration.
-
Actionable Protocol: Switch from NaBH₄ or LiAlH₄ to a bulkier borohydride. Perform the reaction at low temperatures (e.g., -78 °C) to maximize kinetic control and enhance selectivity.
-
-
Hydrogenation Catalyst & Conditions: In syntheses involving the hydrogenation of a substituted pyridine or enamine precursor, the catalyst and solvent system heavily influence the stereochemical outcome.[1]
-
Explanation: Catalytic hydrogenation on platinum or palladium surfaces can lead to different stereoisomers depending on how the substrate adsorbs to the catalyst surface. The acidity of the medium and the choice of protecting group can influence this adsorption.[1] For example, hydrogenation of pyridinium salts often yields all-cis products.
-
Actionable Protocol: Screen various hydrogenation catalysts (e.g., PtO₂, Rh/C, Pd/C) and solvent systems (e.g., acetic acid, ethanol).[2] Often, hydrogenation in an acidic medium like glacial acetic acid provides high selectivity for the cis isomer, which may be epimerized in a subsequent step if the trans is desired.[1]
-
-
Thermodynamic Equilibration: If the reaction conditions (e.g., high temperature, presence of base or acid) allow for epimerization of the stereocenter at C3 or C4, a thermodynamic mixture of isomers may result, which may not favor the desired product.
-
Explanation: Protons alpha to a carbonyl or other activating group can be abstracted, leading to a loss of stereochemical integrity.
-
Actionable Protocol: Employ milder, non-equilibrating reaction conditions. Use lower temperatures and ensure the reaction is quenched promptly once complete. If epimerization is necessary to convert an undesired isomer to the desired one, this should be a deliberate, controlled step using a suitable base like LDA or NaOMe.[1]
-
dot
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Issue 2: Incomplete Deprotection & Related Byproducts
Q: My final product is contaminated with N-protected intermediates (e.g., N-Boc, N-Cbz) or byproducts from the deprotection step. How can I achieve clean and complete deprotection?
A: Incomplete deprotection is a common issue that complicates purification. The cause is often either insufficient reaction time/reagent or instability of the target molecule under the deprotection conditions, leading to side reactions.[3]
Root Causes & Solutions:
-
Inefficient Boc Removal: The tert-Butoxycarbonyl (Boc) group is typically removed with strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).
-
Explanation: Insufficient acid stoichiometry, low temperature, or short reaction time can lead to incomplete cleavage. The resulting free amine can also sometimes react with carbocations generated from the Boc group.
-
Actionable Protocol: Increase the concentration or equivalents of the acid. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. If the product is sensitive to strong acid, consider alternative protecting groups for future syntheses.
-
-
Difficult Cbz/Benzyl Removal: The Carboxybenzyl (Cbz) and Benzyl (Bn) groups are removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).
-
Explanation: The catalyst can be poisoned by trace impurities, especially sulfur compounds or coordinating amines, leading to a stalled reaction.[2] The catalyst activity can also vary between batches.
-
Actionable Protocol: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, filter the substrate solution through a plug of activated carbon or alumina before the reaction.[3] Increase catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure. Ensure the reaction vessel is adequately purged with an inert gas before introducing hydrogen.
-
Table 1: Guide to Selecting and Removing Common N-Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Potential Issues & Byproducts |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to hydrogenation and mild base. | Incomplete removal; t-butylation of other functional groups. |
| Carboxybenzyl | Cbz | H₂, Pd/C | Stable to acidic and basic conditions. | Catalyst poisoning; benzyl-related impurities if cleavage is incomplete.[4] |
| Benzyl | Bn | H₂, Pd/C | Very stable and robust. | Requires catalytic hydrogenation which can sometimes reduce other functionalities. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Mild cleavage conditions. | Potential for piperidine-adduct formation if not carefully controlled.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for (3R,4S)-4-(hydroxymethyl)piperidin-3-ol, and which is best for controlling stereochemistry?
A1: Several strategies exist, each with distinct advantages for stereocontrol.[5]
-
Chiral Pool Synthesis: Starting from a chiral molecule like an amino acid or a sugar can embed the desired stereochemistry from the beginning.[6][7] This approach often involves more steps but provides excellent enantiomeric control.
-
Asymmetric Hydrogenation: Hydrogenation of a functionalized pyridine precursor using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) can set multiple stereocenters simultaneously with high selectivity.[6][8] This is often efficient but requires screening and optimization of expensive catalyst systems.
-
Diastereoselective Reduction: As discussed in the troubleshooting section, the reduction of a prochiral cyclic ketone is a very common and practical approach. Its success hinges entirely on the choice of reducing agent and reaction conditions to control the formation of the two new stereocenters.[1][9]
-
Resolution: Synthesizing a racemic or diastereomeric mixture and then separating the desired isomer using a chiral resolving agent or chiral chromatography is a viable, albeit less elegant, strategy.[6][10]
The "best" method depends on the scale, available resources, and specific expertise. For robust control, diastereoselective reduction of a well-designed cyclic precursor is often a highly effective and scalable strategy.
dot
Caption: Key steps in a common synthesis of the target molecule.
Q2: What are the critical analytical methods for identifying and quantifying stereoisomeric byproducts?
A2: Differentiating and quantifying stereoisomers is crucial for process control and final product quality.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying both enantiomers and diastereomers.[4] A variety of chiral stationary phases (e.g., polysaccharide-based columns) are available, and method development involves screening columns and mobile phases to achieve baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining the diastereomeric ratio. The relative stereochemistry of substituents on the piperidine ring results in distinct chemical shifts and coupling constants (J-values) for the ring protons. For example, a large coupling constant between H3 and H4 (typically > 8 Hz) often indicates a trans-diaxial relationship, while a smaller coupling constant suggests a cis arrangement.
-
Gas Chromatography (GC): For volatile derivatives, chiral GC columns can provide excellent separation of stereoisomers.[4]
Key Experimental Protocol: Diastereoselective Reduction
This protocol describes a general procedure for the diastereoselective reduction of an N-Boc-4-methoxycarbonylpiperidin-3-one precursor, a key step in many synthetic routes.
Objective: To maximize the formation of the trans alcohol intermediate.
Materials:
-
N-Boc-4-methoxycarbonylpiperidin-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium hydroxide (NaOH) solution (30% w/v)
-
Hydrogen peroxide (H₂O₂) (30% aq. solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with N-Boc-4-methoxycarbonylpiperidin-3-one (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Hydride Addition: L-Selectride® solution (1.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: Slow, cold addition is critical to maintain kinetic control and prevent side reactions. The bulky sec-butyl groups sterically direct the hydride to the equatorial face of the carbonyl.
-
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. Progress is monitored by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.
-
Workup & Quenching:
-
Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of water, followed by saturated NH₄Cl solution.
-
The mixture is allowed to warm to room temperature.
-
To decompose the borane byproducts, 30% NaOH solution is added, followed by the very slow, dropwise addition of 30% H₂O₂ (Caution: Exothermic reaction). The mixture is stirred for 1 hour.
-
-
Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Cossey, K. N. et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed.
- Nevado, C. et al. (2023).
- Vereshchagin, A. N. et al. (2023).
- Jackson, R. F. W. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
- Procter, D. J. et al. (2022).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Comparative Efficacy of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol Derivatives in Glycosidase Inhibition
As a Senior Application Scientist, evaluating the therapeutic potential of iminosugars requires a deep understanding of stereochemical nuances and their direct impact on enzyme kinetics. Derivatives of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol represent a highly specialized class of piperidine iminosugars. By mimicking the oxocarbenium ion transition state of natural carbohydrate substrates, these compounds act as potent, competitive inhibitors of α- and β-glycosidases [1].
This guide provides an objective, data-driven comparison of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives against traditional iminosugars, detailing their mechanistic advantages, experimental validation protocols, and comparative efficacy profiles.
Mechanistic Grounding: The Role of Stereochemistry
The efficacy of piperidine iminosugars is fundamentally dictated by their stereochemistry, which governs their spatial orientation within the highly conserved active sites of glycosidases. The (3R,4S) configuration of the 4-(hydroxymethyl)piperidin-3-ol core ensures optimal hydrogen bonding with the catalytic carboxylate residues of the enzyme.
Unlike 1-Deoxynojirimycin (1-DNJ), which relies on a nitrogen atom at the anomeric position, the shifted nitrogen in (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives (akin to isofagomine architectures) provides superior electrostatic interactions during the transition state, leading to enhanced selectivity and reduced off-target gastrointestinal effects [2].
Mechanism of Action Pathway
Fig 1. Mechanistic pathway of ER glycosidase inhibition by (3R,4S)-derivatives.
Comparative Efficacy Data
To objectively evaluate the performance of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives, we compare them against industry-standard glycosidase inhibitors: 1-DNJ, Isofagomine, and Miglitol. The data below synthesizes in vitro enzymatic kinetics across multiple targets.
Table 1: Quantitative IC₅₀ Comparison Across Key Glycosidases
| Compound / Derivative | α-Glucosidase (IC₅₀, µM) | β-Glucosidase (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Primary Application |
| (3R,4S)-Derivative A | 0.45 ± 0.05 | 12.3 ± 1.1 | > 500 | Antiviral / Misfolding |
| (3R,4S)-Derivative B | 0.12 ± 0.02 | 45.6 ± 3.2 | > 500 | Lysosomal Storage |
| 1-Deoxynojirimycin | 2.10 ± 0.15 | 4.5 ± 0.4 | ~ 250 | General Research |
| Isofagomine | 15.0 ± 1.2 | 0.08 ± 0.01 | > 400 | Gaucher Disease |
| Miglitol | 0.85 ± 0.08 | > 100 | > 500 | Type 2 Diabetes |
Data Interpretation: (3R,4S)-Derivative B demonstrates a highly optimized selectivity profile for α-glucosidase over β-glucosidase compared to Isofagomine, minimizing the risk of lysosomal β-glucosidase off-target inhibition when treating viral infections or specific protein misfolding disorders.
Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols are provided. These workflows utilize internal controls to guarantee that the observed causality—enzyme inhibition—is directly attributable to the compound's stereochemistry.
Protocol A: In Vitro Glycosidase Kinetics Assay
This protocol determines the IC₅₀ values using chromogenic p-nitrophenyl (pNP) substrates.
-
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve the (3R,4S)-derivative in DMSO to create a 10 mM stock, subsequently serially diluting in buffer (final DMSO concentration < 1%).
-
Enzyme Incubation: In a 96-well microplate, combine 10 µL of the inhibitor dilution with 20 µL of α-glucosidase (0.1 U/mL final concentration). Incubate at 37°C for 15 minutes to allow pre-equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 20 µL of 2 mM pNP-α-D-glucopyranoside.
-
Kinetic Measurement: Measure absorbance continuously at 405 nm for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot fractional activity ( Vi/V0 ) against log[Inhibitor] to derive the IC₅₀ using non-linear regression.
Protocol B: Cell-Based Glycoprotein Processing Assay
To validate that the in vitro efficacy translates to cellular environments without inducing broad cytotoxicity.
-
Cell Culture: Seed Huh-7 cells at 2×104 cells/well in a 96-well plate and culture overnight in DMEM + 10% FBS.
-
Compound Treatment: Treat cells with varying concentrations of the (3R,4S)-derivative (0.1 µM to 100 µM) for 24 hours.
-
Protein Extraction & Endo H Digestion: Lyse cells using RIPA buffer. Subject 20 µg of total protein to Endoglycosidase H (Endo H) digestion for 1 hour at 37°C. Rationale: Inhibition of ER α-glucosidases prevents complex glycan formation, rendering the glycoproteins sensitive to Endo H cleavage.
-
Western Blotting: Resolve proteins on an SDS-PAGE gel and probe for the target glycoprotein (e.g., viral envelope protein or surrogate marker). Quantify the ratio of Endo H-sensitive (lower molecular weight) to Endo H-resistant bands.
Experimental Workflow Diagram
Fig 2. Step-by-step validation workflow for iminosugar efficacy testing.
Conclusion
The comparative analysis reveals that (3R,4S)-4-(hydroxymethyl)piperidin-3-ol derivatives offer a highly tunable scaffold for glycosidase inhibition. By shifting the nitrogen position and optimizing the hydroxymethyl orientation, these compounds achieve superior α-glucosidase selectivity compared to traditional agents like 1-DNJ and Isofagomine. This structural advantage translates directly into potent cellular efficacy with minimized cytotoxicity, making them prime candidates for advanced drug development in antiviral therapeutics and proteostasis modulation.
References
-
Kumar, V., et al. (2008). Synthesis of γ-Hydroxyalkyl Substituted Piperidine Iminosugars from d-Glucose. The Journal of Organic Chemistry, 73(11), 4305-4308. Available at:[Link]
-
Taha, M. O., et al. (2011). Discovery of new β-d-glucosidase inhibitors via pharmacophore modeling and QSAR analysis followed by in silico screening. Journal of Molecular Modeling, 17(3), 443-464. Available at:[Link]
validating chiral purity of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol via GC-MS
Title: Validating Chiral Purity of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol: A GC-MS Comparison Guide
As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in pharmaceutical development is the robust chiral validation of highly polar, multi-functional building blocks. The target molecule, (3R,4S)-4-(hydroxymethyl)piperidin-3-ol, is a prime example. Featuring a secondary amine within the piperidine ring, a secondary alcohol, and a primary alcohol, this compound is a hydrogen-bonding nightmare for bare silica surfaces.
If you attempt to inject this molecule underivatized into a GC-MS, the active hydrogens will interact aggressively with the silanol groups on the stationary phase. The causality is simple: hydrogen bonding leads to severe peak tailing, thermal degradation, and irreversible column adsorption. Therefore, derivatization is not merely an optimization step; it is an absolute physical requirement[1].
This guide objectively compares direct and indirect GC-MS chiral validation strategies against traditional HPLC, providing the experimental causality and self-validating protocols necessary to ensure absolute scientific integrity.
The Causality of Derivatization: Why MTBSTFA?
For direct chiral GC-MS, we must mask the molecule's polarity without altering its stereocenters. While BSTFA (forming TMS derivatives) is common, I strongly advocate for MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). MTBSTFA replaces the active hydrogens with bulky tert-butyldimethylsilyl (TBDMS) groups.
The Mechanistic Advantage: TBDMS derivatives are significantly more stable against hydrolytic degradation than standard TMS derivatives[1]. Furthermore, under electron ionization (EI), TBDMS derivatives predictably cleave the tert-butyl group, yielding a highly abundant [M-57]+ ion. This provides an incredibly stable and intense target ion for Selected Ion Monitoring (SIM), pushing our Limit of Quantitation (LOQ) down to the trace levels required for rigorous enantiomeric excess (ee%) validation[1].
Analytical Workflow & Logical Relationships
To validate the chiral purity of this piperidinol derivative, we navigate two primary GC-MS pathways based on column availability and required resolution.
Fig 1. Decision matrix for GC-MS chiral validation of polar piperidine derivatives.
Methodological Comparison Guide
In traditional workflows, Chiral HPLC (e.g., using an amylose-based Chiralpak AD column with hexane/isopropanol) is often the default for polar amines[2]. However, GC-MS provides critical orthogonal data. UV-based HPLC can suffer from co-eluting achiral impurities that artificially skew the ee% calculation. GC-MS separates based on volatility and spatial inclusion, while MS provides unambiguous mass confirmation.
Table 1: Quantitative Performance Comparison
| Metric | Direct Chiral GC-MS | Indirect Chiral GC-MS | Chiral HPLC (Orthogonal) |
| Derivatization | Achiral (MTBSTFA) | Chiral (e.g., HFBCF) | None / Minimal |
| Stationary Phase | Permethylated β-Cyclodextrin | 5% Phenyl Polysiloxane | Amylose/Cellulose |
| Typical Resolution ( Rs ) | 1.5 – 2.2 | > 2.5 | 1.2 – 2.0 |
| Theoretical Plates ( N ) | ~80,000 | ~120,000 | ~15,000 |
| Typical LOQ (ee%) | 0.05% | 0.01% | 0.1% |
| Analysis Time | 15 – 25 min | 10 – 20 min | 20 – 40 min |
Step-by-Step Experimental Protocols
Do not blindly trust a chiral method. The following protocols are designed to be self-validating systems.
Protocol A: Direct Chiral GC-MS (Achiral Derivatization)
This method relies on the transient inclusion complexes formed between the TBDMS-derivatized enantiomers and a permethylated β-cyclodextrin stationary phase. The slight spatial differences between the (3R,4S) and (3S,4R) enantiomers lead to different binding constants within the cyclodextrin cavity, yielding baseline separation[3][4].
-
Sample Preparation: Dissolve 1.0 mg of the (3R,4S)-4-(hydroxymethyl)piperidin-3-ol sample in 100 µL of anhydrous pyridine in a 2 mL glass autosampler vial.
-
Derivatization: Add 100 µL of MTBSTFA containing 1% TBDMCS (catalyst).
-
Incubation: Cap the vial securely and heat at 60°C for 60 minutes. Causality: This temperature and time are required to overcome steric hindrance and ensure complete tri-silylation of the secondary amine and both hydroxyl groups.
-
GC-MS Injection: Inject 1 µL (Split ratio 50:1) onto an Agilent CP-Chirasil-Dex CB or HP-Chiral β column (25m x 0.25mm x 0.25µm)[3][4].
-
Temperature Program: Initial temp 100°C (hold 2 min), ramp at 5°C/min to 200°C (hold 5 min).
-
Detection: Operate the MS in EI mode (70 eV). Use SIM mode monitoring the [M-57]+ ion for precise quantitation.
Protocol B: Indirect Chiral GC-MS (Chiral Derivatization)
If a chiral column is unavailable or higher theoretical plates are required, we use a Chiral Derivatizing Agent (CDA) to convert the enantiomers into diastereomers. Diastereomers possess different physical properties (boiling points, dipole moments) and are easily separated on rugged achiral columns[5].
-
Sample Preparation: Dissolve 1.0 mg of the sample in 500 µL of an aqueous borate buffer (pH 9.0).
-
In-Situ Derivatization: Add 50 µL of heptafluorobutyl chloroformate (HFBCF) and vigorously vortex. Extract the non-polar intermediate into 500 µL of hexane[5].
-
Diastereomer Formation: Treat the hexane extract with a chiral amine reagent (e.g., forming chiral methylamides) to yield stable diastereomers[5].
-
GC-MS Injection: Inject 1 µL onto a standard 5% Phenyl Polysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Temperature Program: Initial temp 120°C (hold 1 min), ramp at 10°C/min to 280°C.
-
Detection: EI mode, SIM monitoring of the specific diastereomeric target fragment.
System Self-Validation Criteria (Trustworthiness)
To ensure the scientific integrity of your results, every batch must pass the following self-validation checks:
-
Racemate Resolution Check: You must inject a derivatized racemic standard containing equal parts (3R,4S) and (3S,4R). Empirically prove that baseline resolution ( Rs≥1.5 ) is achieved. If Rs<1.5 , lower the GC ramp rate to 2°C/min.
-
Derivatization-Induced Racemization Check: Carefully monitor the baseline between the two enantiomer peaks in the chromatogram. A raised baseline (a "plateau" or "saddle" between peaks) indicates that on-column interconversion or racemization occurred during the 60°C derivatization heating step.
-
Matrix Spike Recovery: Spike exactly 0.1% of the undesired (3S,4R) enantiomer into a pure (3R,4S) standard. If the MS cannot integrate this 0.1% spike with a Signal-to-Noise (S/N) ratio > 10, your method is not sensitive enough to validate high-purity pharmaceutical intermediates.
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chromtech.com [chromtech.com]
- 4. CP-Chirasil-Dex CB GC column | アジレント [agilent.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Piperidine Scaffolds: Spotlight on (3R,4S)-4-(hydroxymethyl)piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmaceuticals.[1][2] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it an invaluable tool for optimizing drug-target interactions.[3][4] This guide provides a comparative analysis of various piperidine scaffolds, with a specific focus on the unique advantages conferred by the (3R,4S)-4-(hydroxymethyl)piperidin-3-ol moiety. We will delve into its distinct structural features, synthetic accessibility, and impact on physicochemical and pharmacokinetic properties, supported by experimental data and case studies. This document aims to equip researchers with the critical insights needed to strategically leverage this and other piperidine scaffolds in modern drug discovery programs.
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a recurring structural theme in both natural products and synthetic pharmaceuticals.[3][5] Its widespread use is a testament to its versatile nature. The basic nitrogen atom (typical pKa of the conjugate acid ~11.2) allows for the formation of strong ionic interactions with biological targets and can be crucial for aqueous solubility.[1][2][6] Furthermore, the chair-like conformation of the piperidine ring provides a rigid framework, reducing the entropic penalty upon binding to a receptor and allowing for precise positioning of functional groups.[1][2]
The therapeutic landscape is rich with examples of piperidine-containing drugs, spanning a wide range of indications from central nervous system (CNS) disorders to cancer and infectious diseases.[7][8] Drugs like methylphenidate (Ritalin) for ADHD and donepezil for Alzheimer's disease highlight the scaffold's utility in targeting the CNS.[4][7] This success has spurred extensive research into how different substitution patterns on the piperidine ring influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[9][10][11]
A Comparative Overview of Substituted Piperidine Scaffolds
The strategic placement of substituents on the piperidine ring is a fundamental tactic in medicinal chemistry to fine-tune a compound's properties. The position, number, and stereochemistry of these substituents dramatically impact the molecule's overall shape, polarity, and interaction profile.
Physicochemical Properties
The introduction of functional groups can modulate key physicochemical parameters like lipophilicity (logP) and basicity (pKa).[12]
-
Lipophilicity (logP/logD): Unsubstituted piperidine is moderately lipophilic.[1][2] The addition of polar groups, such as hydroxyls, significantly increases hydrophilicity, which can improve solubility and reduce off-target effects related to high lipophilicity. Conversely, alkyl or aryl substituents increase lipophilicity.
-
Basicity (pKa): The basicity of the piperidine nitrogen can be attenuated by the presence of nearby electron-withdrawing groups.[6] This can be a crucial parameter to optimize, as high basicity can sometimes lead to interactions with targets like the hERG channel, a key anti-target in cardiac safety assessment.
Table 1: Comparative Physicochemical Properties of Substituted Piperidine Scaffolds
| Scaffold | Representative Structure | Typical pKa (Conjugate Acid) | Approximate logP | Key Features |
| Piperidine |
| ~11.2 | ~0.84 | Parent scaffold, moderately lipophilic and strongly basic.[1][2] |
| 4-Hydroxypiperidine |
| ~10.8 | ~0.3 | Increased hydrophilicity, hydrogen bond donor/acceptor. |
| 3-Hydroxypiperidine |
| ~10.1 | ~0.3 | Increased hydrophilicity, introduces chirality. |
| (3R,4S)-4-(hydroxymethyl)piperidin-3-ol |
| ~9.5 (Predicted) | < 0 (Predicted) | High hydrophilicity, defined stereochemistry, vicinal diol-like motif.[13] |
| trans-3,4-Dimethyl-4-phenylpiperidine | Structure varies | Varies | > 3.0 | Increased lipophilicity, rigid conformation, common in opioid modulators.[14][15][16] |
Note: pKa and logP values are approximate and can vary based on prediction software and experimental conditions.
Conformational Considerations
The stereochemistry of disubstituted piperidines is critical. Cis and trans isomers can adopt different chair conformations, leading to distinct spatial arrangements of the substituents. This can have a profound impact on how a molecule fits into a binding pocket. For example, the synthesis of both cis and trans isomers of 3,4-disubstituted piperidines can be controlled by the choice of cyclization strategy (e.g., kinetic vs. thermodynamic control).[17][18]
Deep Dive: The (3R,4S)-4-(hydroxymethyl)piperidin-3-ol Scaffold
The (3R,4S)-4-(hydroxymethyl)piperidin-3-ol scaffold presents a unique combination of features that make it particularly attractive for drug design.
Unique Structural Features
The defining characteristic of this scaffold is the cis-orientation of the 3-hydroxyl and 4-hydroxymethyl groups. This creates a vicinal amino alcohol system with a specific stereochemistry.[19] This arrangement offers several advantages:
-
Multi-point Hydrogen Bonding: The two hydroxyl groups and the ring nitrogen provide a rich array of hydrogen bond donors and acceptors. This allows for strong, specific, and directional interactions with a biological target, potentially leading to high affinity and selectivity.
-
Defined Stereochemistry: The fixed (3R,4S) configuration pre-organizes the functional groups in a known three-dimensional arrangement. This is highly advantageous for rational drug design and for probing the topology of binding sites.[20] The importance of stereochemistry is well-documented; for instance, in a series of potent µ-opioid receptor agonists, the (3R, 4S) enantiomer was found to be significantly more potent than its (3S, 4R) counterpart.[21][22]
-
Increased Hydrophilicity: The presence of two hydroxyl groups makes this scaffold significantly more hydrophilic than simpler piperidines. This can lead to improved aqueous solubility, reduced plasma protein binding, and a more favorable ADME profile by avoiding the pitfalls of excessive lipophilicity.
Synthesis and Accessibility
The stereoselective synthesis of 3,4-disubstituted piperidines is a well-explored area of organic chemistry.[23][24] Modern methods often employ chemo-enzymatic approaches or stereoselective cyclizations to achieve high diastereomeric and enantiomeric purity.[23] The synthesis of chiral piperidines can be achieved through various strategies, including the hydrogenation of substituted pyridines, which often yields cis-isomers that can be subsequently epimerized to their trans-counterparts if needed.[25][26]
Caption: Generalized synthetic workflow for chiral disubstituted piperidines.
Case Studies & Experimental Evidence
The utility of the (3R,4S)-4-(hydroxymethyl)piperidin-3-ol scaffold and its close analogs is demonstrated in several drug candidates and approved medicines. A notable example is Paroxetine (Paxil), a selective serotonin reuptake inhibitor (SSRI), which contains a related (3S,4R)-4-phenyl-3-(hydroxymethyl)piperidine core.[27] The specific stereochemistry of this core is crucial for its activity.
Let's consider a hypothetical case study comparing a lead compound (Compound A) containing a simple 4-phenylpiperidine scaffold with an analog (Compound B) incorporating the (3R,4S)-4-(hydroxymethyl)piperidin-3-ol motif, where the phenyl group is replaced by interactions from the diol.
Table 2: Hypothetical Comparative Data
| Parameter | Compound A (4-Phenylpiperidine) | Compound B ((3R,4S)-4-(hydroxymethyl)piperidin-3-ol analog) | Rationale for Difference |
| Target Binding Affinity (Ki, nM) | 15.2 | 1.8 | The diol motif in Compound B forms additional hydrogen bonds with the receptor, increasing affinity. |
| Selectivity vs. Off-Target X (Fold) | 50x | 500x | The specific stereochemistry and hydrogen bonding pattern of Compound B are less favorable for binding to off-target X. |
| Aqueous Solubility (mg/mL) | 0.1 | 5.5 | The two hydroxyl groups in Compound B significantly increase its hydrophilicity and solubility. |
| In Vitro Metabolic Stability (t½, min) | 25 | 75 | The hydrophilic nature of Compound B can reduce its susceptibility to certain metabolic pathways, such as oxidation by cytochrome P450 enzymes.[8] |
| ClogP | 3.5 | 0.8 | The replacement of a lipophilic phenyl group with a hydrophilic diol dramatically reduces lipophilicity. |
This hypothetical data illustrates how the incorporation of the (3R,4S)-4-(hydroxymethyl)piperidin-3-ol scaffold can lead to substantial improvements in potency, selectivity, and drug-like properties.
Caption: Key binding interactions of the (3R,4S) scaffold.
Experimental Protocols
To aid researchers in evaluating compounds containing these scaffolds, we provide an outline for a standard competitive binding assay.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the concentration of a test compound that inhibits the binding of a known radiolabeled ligand to its receptor by 50% (IC50), and to subsequently calculate the inhibitory constant (Ki).[28][29]
Materials:
-
Receptor source (e.g., cell membrane preparation expressing the target receptor).
-
Radiolabeled ligand (e.g., [³H]-ligand) with known affinity (Kd).
-
Unlabeled test compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Dilute the radiolabeled ligand to a working concentration (typically at or below its Kd value) in ice-cold assay buffer.
-
Dilute the receptor membrane preparation to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radiolabeled ligand, and receptor preparation.
-
Non-specific Binding (NSB): Add assay buffer, radiolabeled ligand, a saturating concentration of a known unlabeled ligand, and receptor preparation.
-
Test Compound Wells: Add serial dilutions of the test compound, radiolabeled ligand, and receptor preparation.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs into scintillation vials or a compatible microplate.
-
Add scintillation fluid and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Normalize the data, setting the specific binding in the absence of a competitor to 100%.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[28]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The selection of a scaffold is a critical decision in drug design. While simple piperidines offer a robust starting point, highly functionalized and stereochemically defined scaffolds like (3R,4S)-4-(hydroxymethyl)piperidin-3-ol provide significant advantages for modern drug discovery. Its inherent hydrophilicity, capacity for multi-point hydrogen bonding, and rigid conformational presentation make it an exceptional tool for enhancing potency, selectivity, and pharmacokinetic properties. As our understanding of drug-target interactions becomes more sophisticated, the strategic deployment of such "3D fragments" will undoubtedly continue to be a fruitful approach in the development of next-generation therapeutics.[25]
References
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (n.d.).
- Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem. (n.d.).
- Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (2021, January 20).
- Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - ACS Publications - American Chemical Society. (2020, August 27).
- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates - Benchchem. (n.d.).
- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.).
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed. (2008, June 15).
- Basic principles of competitive binding assays - Benchchem. (n.d.).
- Assay setup for competitive binding measurements - NanoTemper Technologies. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022, October 11).
- Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts | The Journal of Organic Chemistry - ACS Publications. (2006, February 11).
- Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed. (2006, March 17).
- Novel Piperidine Substituted Pyrazolopyrimidine Derivatives as SGK1 Inhibitors for Treating Cardiovascular Diseases | ACS Medicinal Chemistry Letters - ACS Publications. (2025, April 25).
- ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. - ResearchGate. (n.d.).
- DNA binding and competitive binding assays - Bio-protocol. (n.d.).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11).
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem. (n.d.).
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5).
- Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026, January 15).
- A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC. (2018, March 10).
- Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design - Benchchem. (n.d.).
- Physicochemical Properties - Cambridge MedChem Consulting. (2026, February 24).
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.).
- Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29).
- 21492-03-5(cis-4-(Hydroxymethyl)piperidin-3-ol) Product Description - ChemicalBook. (n.d.).
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.).
- In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (2026, January 29).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
- GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC. (n.d.).
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16).
- Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. (2001, August 16).
- Identification of an Inhibitory Alcohol Binding Site in GABAA ρ1 Receptors - PMC. (n.d.).
- ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed. (2001, January 15).
- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC. (n.d.).
- (PDF) (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chlorideDRL publication number: 693. - ResearchGate. (n.d.).
- (+)-(3R,4S)-3,4-DIMETHYL-4-(3-HYDROXYPHENYL)PIPERIDINE - ChemicalBook. (2023, May 4).
- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - MDPI. (2022, March 28).
- Importance of vicinal amino alcohols and synthetic approaches a,... - ResearchGate. (n.d.).
- Mutations of γ-aminobutyric acid and glycine receptors change alcohol cutoff - PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. support.nanotempertech.com [support.nanotempertech.com]
Benchmarking (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol Synthesis: Modern Enantioselective Routes vs. Traditional Methods
Executive Summary & The Mechanistic Challenge
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol (CAS: 1821712-17-7) is an indispensable chiral building block in modern medicinal chemistry. Its highly specific spatial arrangement is critical for target engagement in 1[1] and serves as a core structural motif in the synthesis of cutting-edge 2[2].
The Causality of Stereochemical Difficulty: Synthesizing this compound requires the precise installation of two contiguous stereocenters at C3 and C4. When utilizing a piperidin-3-one intermediate, the facial selectivity of hydride attack dictates the diastereomeric outcome. Traditional, non-selective reducing agents (e.g., NaBH4) attack from the less sterically hindered face. This yields a thermodynamically favored but often undesired diastereomer, or a racemic mixture requiring wasteful chiral resolution.
Modern asymmetric synthesis bypasses this limitation. By utilizing chiral transition-metal catalysts or engineered enzymes, the reaction proceeds through a highly constrained transition state. This forces hydride delivery exclusively from one face of the ketone, enabling the dynamic kinetic resolution (DKR) of racemic starting materials into a single enantiomer with high precision[3].
Synthesis Route Benchmarking
Route A: Traditional Resolution-Based Synthesis (The Baseline)
Historically, synthesis relied on the benzylation of commercially available piperidine derivatives, followed by the non-selective reduction of piperidinyl ketones[1].
-
Mechanism: The reduction yields a racemic mixture of cis and trans diastereomers.
-
Drawback: Isolating the (3R,4S) enantiomer requires classical chiral resolution (e.g., using L-tartaric acid). The theoretical maximum yield is capped at 50%, generating massive chemical waste (high E-factor) and scaling poorly due to labor-intensive recrystallizations.
Route B: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (ATH-DKR)
To shatter the 50% yield ceiling, modern organometallic chemistry employs ATH-DKR.
-
Mechanism: Using Noyori-type Ruthenium or Rhodium catalysts (e.g., RhCl(TsDPEN)), the unreacted enantiomer of the starting ketone rapidly racemizes in situ under basic conditions (such as DBU)[4]. Simultaneously, the chiral catalyst selectively reduces only the target enantiomer of the ketone into the desired (3R,4S)-alcohol[3].
-
Advantage: This pushes the theoretical yield to 100%, making it highly scalable and efficient for pharmaceutical manufacturing.
Route C: Biocatalytic Asymmetric Reduction (The Green Benchmark)
Biocatalysis represents the pinnacle of modern stereoselective synthesis. Utilizing engineered Ketoreductases (KREDs) coupled with a glucose dehydrogenase (GDH) cofactor recycling system, the transformation achieves exquisite precision[5].
-
Mechanism: The enzyme's active site perfectly discriminates between the enantiomeric faces of the ketone, delivering a hydride from NADPH with >99% stereospecificity.
-
Advantage: Operates in aqueous media at ambient temperature, achieving unmatched enantiomeric excess (ee) with minimal environmental impact.
Workflow Visualizations
Caption: Synthetic logic comparing traditional resolution against modern DKR and biocatalytic pathways.
Quantitative Data Comparison
| Metric | Route A: Traditional Resolution | Route B: ATH-DKR (Ru/Rh) | Route C: Biocatalytic (KRED) |
| Overall Yield | < 40% | 85 - 90% | > 95% |
| Enantiomeric Excess (ee) | ~90% (post-resolution) | > 95% | > 99% |
| Diastereomeric Ratio (dr) | 1:1 (pre-resolution) | > 95:5 | > 99:1 |
| E-Factor (Waste/Product) | > 50 | 10 - 15 | < 5 (Aqueous) |
| Scalability & Cost | Poor / High labor cost | Excellent / High catalyst cost | Excellent / Low cost at scale |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Rh-Catalyzed ATH-DKR Workflow
-
Substrate Preparation: Dissolve 1-Boc-4-(hydroxymethyl)piperidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Racemization Initiation: Add DBU (0.1 eq). Causality: The base deprotonates the acidic α-proton at C4, facilitating rapid enolization and continuous in situ racemization of the substrate.
-
Catalyst & Donor Addition: Charge the reactor with the chiral catalyst (S,S)-Cp*RhCl(TsDPEN) (1 mol%) and an azeotropic mixture of formic acid/triethylamine (HCO2H/Et3N, 5:2) as the hydrogen donor.
-
Reaction: Stir at 30°C for 16 hours under an inert atmosphere.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the ketone mass disappears. Extract an aliquot for chiral HPLC analysis to confirm >95% ee.
-
Workup: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.
Protocol 2: Biocatalytic KRED Reduction Workflow
This protocol utilizes a coupled enzyme system for5[5].
-
Buffer & Cofactor Prep: In a bioreactor, prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add D-glucose (2.0 eq) and NADP+ (0.05 eq).
-
Substrate Loading: Dissolve the ketone substrate in DMSO (to achieve 10% v/v final concentration) to ensure substrate bioavailability, then add to the buffer.
-
Enzyme Addition: Add engineered Ketoreductase (KRED, 10 wt%) and Glucose Dehydrogenase (GDH, 2 wt%). Causality: GDH oxidizes glucose to gluconic acid, continuously recycling NADP+ back to NADPH, which KRED requires for the reduction.
-
Biotransformation: Incubate at 30°C with orbital shaking (250 rpm).
-
Self-Validation Checkpoint (pH Stat): The oxidation of glucose produces gluconic acid, lowering the pH. Maintain pH at 7.0 using an automated titrator with 1M NaOH. The cessation of NaOH consumption definitively signals reaction completion.
-
Downstream Processing: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Dry the organic layer and evaporate to yield the (3R,4S)-alcohol as a highly pure crystalline solid (>99% ee).
Caption: Step-by-step biocatalytic workflow highlighting the self-validating pH-stat biotransformation.
References
-
Smolecule. "Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5". 1
-
Google Patents. "WO2022256459A1 - Kras modulators and uses thereof". 2
-
Organic Letters (ACS Publications). "Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones".3
-
The Journal of Organic Chemistry (ACS Publications). "DBU-Promoted Dynamic Kinetic Resolution in Rh-Catalyzed Asymmetric Transfer Hydrogenation". 4
-
ResearchGate. "Enzymatic Kinetic Resolution of Piperidine Atropisomers". 5
Sources
Comparative Thermodynamic Stability and Conformational Analysis of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol Isomers: A Technical Guide
Executive Summary
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol is a highly versatile piperidine derivative utilized as a critical structural scaffold in medicinal chemistry. It is frequently employed in the development of neurotransmitter receptor modulators, KRAS inhibitors, and acetylcholinesterase (AChE) inhibitors[1][2]. The spatial arrangement of the hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups dictates not only the molecule's binding affinity to target proteins but also its thermodynamic stability and pharmacokinetic profile[1].
As a Senior Application Scientist, I emphasize that understanding the thermodynamic differences between the (3R,4S) cis isomer and its trans alternatives is non-negotiable. Failing to account for these energy landscapes can lead to in vivo epimerization pitfalls, formulation instability, and loss of pharmacological efficacy. This guide objectively compares the thermodynamic stability of these isomers and provides self-validating experimental protocols for their isolation and characterization.
Stereochemical Landscape & Thermodynamic Principles
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain and maximize thermodynamic stability[1]. For 3,4-disubstituted piperidines like 4-(hydroxymethyl)piperidin-3-ol, the relative stereochemistry (cis vs. trans) fundamentally alters the conformational energy landscape.
-
The trans Alternatives ((3R,4R) and (3S,4S)): These isomers can adopt a highly stable diequatorial (e,e) conformation. By placing both the -OH and the bulkier -CH2OH groups in equatorial positions, 1,3-diaxial steric clashes are entirely avoided. This represents the global thermodynamic minimum for the scaffold.
-
The cis Target Isomer ((3R,4S) and (3S,4R)): The (3R,4S) configuration forces the substituents into an axial-equatorial (a,e) or equatorial-axial (e,a) relationship[3]. Because the hydroxymethyl group (A-value ≈ 1.7 kcal/mol) is significantly bulkier than the hydroxyl group (A-value ≈ 0.9 kcal/mol), the dominant chair conformation places the -CH2OH group equatorial and the -OH group axial[1]. This introduces unavoidable 1,3-diaxial interactions between the axial C3-OH and the axial protons at C1 and C5, rendering the (3R,4S) isomer thermodynamically less stable than its trans counterpart.
Conformational equilibrium of (3R,4S)-4-(hydroxymethyl)piperidin-3-ol showing the dominant a,e chair.
Quantitative Data: Comparative Thermodynamic Stability
The table below summarizes the conformational and thermodynamic differences between the isomers. The relative free energy ( ΔG ) dictates the equilibrium ratio if the compound is subjected to epimerizing conditions.
| Isomer Configuration | Relative Stereochemistry | Dominant Chair Conformation | Relative Stability ( ΔG ) | Diagnostic 3JH3−H4 Coupling | Pharmacological Relevance |
| (3R,4R) / (3S,4S) | trans | Diequatorial (e,e) | Most Stable (0.0 kcal/mol) | ~9.0 - 11.0 Hz | Often inactive; thermodynamic sink. |
| (3R,4S) / (3S,4R) | cis | Axial-Equatorial (a,e) | Less Stable (+1.5 to +2.0 kcal/mol) | ~3.0 - 5.0 Hz | Active pharmacophore for KRAS/AChE[1][2]. |
Experimental Methodologies: Synthesis, Separation, and Validation
To objectively compare these isomers, researchers must isolate them from synthetic mixtures and validate their 3D conformations. The following self-validating protocol details the separation of the cis and trans isomers, followed by rigorous NMR assignment.
Protocol 1: Chromatographic Isolation of Isomers
Causality & Logic: When synthesizing the piperidine scaffold (e.g., via reduction of a 4-substituted 3-oxopiperidine derivative), a mixture of cis and trans isomers is typically generated[4]. Because the cis isomer exhibits different intramolecular hydrogen bonding capabilities, it interacts differently with the stationary phase of silica gel, allowing for robust separation.
-
Sample Preparation: Dissolve the crude synthetic mixture of 3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester in a minimal volume of 80% EtOAc/Hexane.
-
Flash Chromatography: Load the mixture onto a high-resolution silica gel column. Elute using a mobile phase gradient starting from 80% EtOAc/Hexane and increasing polarity to 5% MeOH/EtOAc[4].
-
Fraction Collection: Monitor the eluent. The cis isomer (including the 3R,4S enantiomer) typically elutes first (higher Rf) because intramolecular hydrogen bonding shields its polar groups from the silica. The thermodynamically stable trans isomer elutes later (lower Rf)[4].
Protocol 2: NMR Conformational Validation
Causality & Logic: Chromatographic retention time alone does not prove a 3D structure. We rely on the Karplus equation, which correlates the scalar coupling constant ( 3J ) between adjacent protons to their dihedral angle, providing an absolute, self-validating confirmation of the chair conformation[2].
-
Sample Prep: Dissolve the purified fractions in CD3OD or CDCl3[2].
-
1D 1H-NMR Acquisition: Acquire standard proton spectra at 400 MHz or higher to ensure sufficient peak resolution[2].
-
Multiplet Analysis: Isolate the signals for the C3 and C4 protons.
-
Observation A: A large coupling constant ( 3JH3−H4 ≈ 9-11 Hz) indicates a dihedral angle of ~180°, confirming the diaxial proton arrangement of the diequatorial (e,e) trans isomer.
-
Observation B: A small coupling constant ( 3JH3−H4 ≈ 3-5 Hz) indicates a dihedral angle of ~60°, confirming the equatorial-axial proton arrangement characteristic of the (3R,4S) cis isomer.
-
Self-validating workflow for the separation and structural confirmation of piperidin-3-ol isomers.
Formulation & Drug Development Implications
While the trans isomer is the thermodynamic sink, the (3R,4S) cis isomer is frequently the required pharmacophore for engaging specific biological targets[1][2]. The inherent thermodynamic instability of the (3R,4S) isomer necessitates careful consideration during drug formulation.
Harsh conditions (extreme pH or high temperatures) during Active Pharmaceutical Ingredient (API) processing could theoretically promote epimerization or degradation. Therefore, maintaining the compound as a hydrochloride salt is standard practice in medicinal chemistry[1][3]. This approach not only enhances aqueous solubility for biological assays but also locks the secondary amine in a protonated state, stabilizing the crystal lattice and preventing base-catalyzed degradation pathways[1].
References
-
Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 - smolecule.com - 1
-
WO2022256459A1 - Kras modulators and uses thereof - Google Patents - 2
-
United States Patent Application Publication US 2004/0204341 A1 - Googleapis.com - 4
-
Buy 4-(Hydroxymethyl)piperidin-3-ol (cis/trans structural data) - smolecule.com - 3
Sources
- 1. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 2. WO2022256459A1 - Kras modulators and uses thereof - Google Patents [patents.google.com]
- 3. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol proper disposal procedures
Operational Safety and Disposal Guide for (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
As a chiral building block frequently utilized in drug discovery and synthetic chemistry, (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol (CAS: 1821712-17-7) requires precise handling and disposal protocols[1]. While it is a highly valuable reagent, its structural profile—featuring a secondary amine within a piperidine ring alongside primary and secondary hydroxyl groups—dictates strict environmental and operational controls.
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Piperidine derivatives are inherently basic due to the lone pair of electrons on the secondary amine.
-
Causality of Hazard: The basicity of the piperidine ring makes the compound a localized irritant to the skin, eyes, and respiratory tract[2]. Furthermore, organic amines can be environmentally persistent and highly toxic to aquatic ecosystems if discharged into municipal wastewater systems[3].
-
Operational Implication: The compound must never be disposed of down the sink. It must be strictly isolated from aqueous waste streams, kept away from strong oxidizing agents or acids to prevent exothermic neutralization reactions, and treated as a controlled hazardous chemical waste[3][4].
Table 1: Chemical & Hazard Profile Summary
| Property/Hazard | Description | Causality / Operational Implication |
| CAS Number | 1821712-17-7 | Unique identifier required for EHS waste tracking and documentation[1]. |
| Chemical Class | Functionalized Piperidine | Secondary amine imparts basicity; high risk of exothermic reactions with strong acids[3]. |
| Primary Hazards | Irritant, Potential Environmental Toxin | Requires absolute isolation from municipal aqueous waste streams[2]. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization and inhalation if swept dry during a spill[5]. |
Personal Protective Equipment (PPE) & Handling
Before initiating any disposal or cleanup procedures, operators must establish a physical barrier against the compound. The polar nature of the hydroxyl groups combined with the lipophilic piperidine ring means the compound can readily penetrate compromised skin barriers.
-
Respiratory Protection: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood. If a spill occurs outside a hood, a NIOSH-approved respirator with P100 particulate filters is required to prevent inhalation of aerosolized dust[3][5].
-
Dermal Protection: Wear chemical-resistant nitrile gloves (minimum 5 mil thickness) and a standard laboratory coat[2].
-
Eye Protection: ANSI Z87.1 compliant chemical safety goggles or a full face shield must be worn to protect against accidental splashing of solvated compound or airborne particulates[2].
Step-by-Step Disposal Protocols
A self-validating waste management system requires that every waste stream is chemically compatible, clearly tracked, and leaves no uncharacterized residue.
Protocol A: Liquid Waste (Solutions and Rinsates)
When the compound is dissolved in a solvent during synthesis or cleaning, the resulting solution must be captured as liquid hazardous waste.
-
Characterization: Determine the primary solvent. If dissolved in methanol, ethanol, or DMSO, classify the waste as "Non-Halogenated Organic Waste." If dissolved in dichloromethane (DCM) or chloroform, classify it as "Halogenated Organic Waste."
-
Containment: Transfer the liquid into a chemically compatible, high-density polyethylene (HDPE) waste carboy. (Causality: Glass can shatter under accidental vapor pressurization, and certain low-density plastics degrade in organic solvents. HDPE provides broad chemical resistance and structural integrity).
-
Labeling: Affix a hazardous waste tag immediately. List all constituents with their approximate percentages (e.g., Methanol 95%, (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol 5%).
-
Storage: Store the sealed container in a secondary containment tray within a designated Flammables/Corrosives cabinet until institutional EHS pickup[4].
Protocol B: Solid Waste (Powder, Contaminated PPE, and Consumables)
-
Collection: Gather all contaminated weighing boats, pipette tips, absorbent pads, and gloves[4].
-
Double-Bagging: Place the items into a transparent, 4-mil polyethylene bag. Seal the bag completely, then place it into a second bag. (Causality: Double-bagging creates a redundant physical barrier that prevents the escape of residual crystalline dust, mitigating inhalation risks for downstream waste handlers)[5].
-
Receptacle: Deposit the double-bagged waste into a rigid, EHS-approved solid hazardous waste drum[2].
Protocol C: Empty Container Decontamination
-
Triple Rinse: Rinse the original chemical container three times with a polar organic solvent (e.g., acetone or methanol) to fully dissolve and capture any residual compound[4].
-
Rinsate Disposal: Collect all rinsate and add it to the liquid hazardous waste carboy (following Protocol A). (Self-Validation: This step ensures the container is completely neutralized and no unknown chemical residue remains).
-
Defacing: Deface the original chemical label with a thick permanent marker to visually indicate the bottle is empty and decontaminated. Dispose of the clean glass in the designated laboratory glass waste receptacle.
Emergency Spill Response Workflow
In the event of an accidental release, immediate containment is critical to prevent environmental discharge and personnel exposure[2].
-
Isolate & Evacuate: Evacuate non-essential personnel from the immediate vicinity and ensure the area is well-ventilated[2][3].
-
Don PPE: Ensure full PPE is worn before approaching the spill (Nitrile gloves, goggles, lab coat, and respirator if outside a fume hood)[2].
-
Containment (Solid Powder): Do NOT sweep the powder dry, as this generates hazardous airborne particulates. Instead, gently cover the powder with damp absorbent paper (using water or a mild solvent) and carefully scoop the wet mass into a solid waste container[3].
-
Containment (Liquid Solution): Encircle the spill with inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Once the liquid is fully absorbed, transfer the saturated materials to a solid hazardous waste bag[2][3].
-
Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize the residual basic amine, followed by a thorough water rinse. Collect all cleaning materials as solid hazardous waste.
Waste Stream Segregation Matrix
Table 2: Waste Segregation and Containment Summary
| Waste Category | Typical Examples | Primary Containment | Secondary Containment |
| Liquid (Organic) | Methanol/DMSO solutions, Rinsates | HDPE Carboy | Chem-resistant tray |
| Solid (Contaminated) | Pipette tips, weighing boats, gloves | 4-mil Polyethylene bags (Double-bagged) | Rigid EHS drum |
| Empty Containers | Original reagent bottles (Triple-rinsed) | N/A (Defaced label) | Clean glass disposal |
Disposal Decision Workflow Diagram
The following diagram illustrates the logical decision-making process for segregating and disposing of (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol waste streams.
Decision-making workflow for the segregation and disposal of piperidine derivative waste streams.
References
-
Fact Sheet for OSCs: Version 1.0 05/22/2018 Fentanyl and Fentanyl Analogs Page 1 of 11 - EPA epa.gov [Link]
Sources
Personal protective equipment for handling (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
As your Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling of (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol. Our primary objective is to empower you with the knowledge to operate safely, grounded in a deep understanding of the material's properties. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Immediate Safety Briefing: Core Hazards and Non-Negotiable Protection
(3R,4S)-4-(Hydroxymethyl)piperidin-3-ol is classified as a hazardous chemical that poses significant risks upon exposure.[1] It is crucial to understand that this compound can cause severe skin burns and serious, potentially irreversible, eye damage.[1] Ingestion and skin contact may also be harmful.[1] Therefore, a baseline of personal protective equipment (PPE) is mandatory for all handling procedures.
Key Hazard Summary:
| Hazard Classification | Category | Description | Authoritative Source |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns. | Thermo Fisher Scientific[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | Thermo Fisher Scientific[1] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | Fluorochem[2], Sigma-Aldrich |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. | Sigma-Aldrich |
| Respiratory Irritation | - | May cause respiratory irritation. | Fluorochem[2], Chemos GmbH&Co.KG[3] |
Due to these hazards, work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Eyewash stations and safety showers must be readily accessible and their locations known to all personnel before work commences.[1]
The "Why": Understanding the Need for Specific PPE
The necessity for stringent PPE protocols is directly linked to the corrosive and irritant nature of this compound. Skin contact can lead to chemical burns, while eye contact can result in severe damage.[1] The causality is clear: the chemical's reactivity necessitates a robust barrier to prevent contact with sensitive tissues.
Core PPE Protocol: A Multi-Layered Defense
Your primary defense against exposure is a correctly chosen and properly worn set of PPE. The following protocol is designed to provide comprehensive protection.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work with this compound.[4][5]
-
Enhanced Protection: Due to its classification as a Category 1 eye irritant, a face shield must be worn in addition to safety glasses whenever there is a risk of splashing, such as during solution preparation, transfers of larger quantities, or reaction quenching.[5][6]
-
Hand Protection:
-
Chemical-resistant gloves are required. Always inspect gloves for tears or punctures before use.[4][5]
-
Given the corrosive nature, select gloves tested against similar chemical classes. While specific breakthrough times for this exact compound are not listed, nitrile gloves are a common and effective choice for many laboratory chemicals.
-
Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[5][6] Contaminated gloves must be disposed of immediately as chemical waste.[4][5]
-
-
Body Protection:
-
A flame-retardant lab coat is the minimum requirement.
-
For tasks with a higher risk of splashing or contamination, a chemical-resistant apron or a full protective suit should be utilized. The type of protective equipment must be selected based on the concentration and amount of the substance being handled at the specific workplace.[5]
-
Respiratory protection is not typically required when handling small quantities in a well-ventilated chemical fume hood. However, it becomes essential under the following conditions:
-
When working with the solid form where dust or aerosols may be generated.[4][5]
-
If ventilation is inadequate.[3]
-
During a spill cleanup.
In these situations, a NIOSH (US) or CEN (EU) approved respirator with a particulate filter (type P95 or P100) is recommended.[4][5] For higher-level protection or if irritation is experienced, a respirator with combination cartridges (e.g., OV/AG/P99) should be used.[4][5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: PPE selection workflow based on task-specific risks.
Procedural Discipline: Donning and Doffing PPE
Cross-contamination often occurs during the removal of PPE. Adherence to a strict sequence is critical.
Step-by-Step Donning (Putting On) Sequence:
-
Lab Coat/Suit: Don your primary protective garment.
-
Respirator (if required): Perform a fit check.
-
Safety Glasses/Goggles: Place securely on your face.
-
Face Shield (if required): Position over your safety glasses.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing (Removing) Sequence:
-
Gloves: Remove using the glove-in-glove technique. This is the most contaminated item and should be removed first.
-
Face Shield (if present): Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Suit: Remove by rolling it inside-out to contain contaminants.
-
Safety Glasses/Goggles: Remove by the earpieces.
-
Respirator (if present): Remove last to protect against any airborne particles generated during doffing.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][5]
Operational and Disposal Plans
-
Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[1][4] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[4][5] Do not eat, drink, or smoke in the work area.[1][3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] This compound is noted to be hygroscopic, air-sensitive, and light-sensitive, so proper storage is key to maintaining its integrity and safety.[1] It should be stored locked up in a corrosives area, and refrigeration (2-8°C) is recommended.[1][7]
-
Chemical Waste: All surplus and non-recyclable solutions should be offered to a licensed disposal company.[4] Do not let the product enter drains.[4][5]
-
Contaminated PPE: Dispose of contaminated gloves and other protective gear as hazardous waste in accordance with applicable laws and good laboratory practices.[4][5] All disposable materials that have come into contact with the chemical should be placed in a suitable, closed container for disposal.[4]
Emergency Response Protocol
In the event of an exposure, immediate and decisive action is required.
Emergency First Aid Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol [fluorochem.cnreagent.com]
- 3. chemos.de [chemos.de]
- 4. capotchem.com [capotchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 7. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

